Menadione
Description
Historical Context and Evolution of Research Perspectives
Menadione (B1676200), a synthetic compound also known as vitamin K3, is chemically identified as 2-methyl-1,4-naphthoquinone. wikipedia.orgnih.gov It is not found naturally but is recognized as a member of the vitamin K group. nih.govnih.gov Historically, this compound's significance stemmed from its role as a pro-vitamin, a precursor that the body can convert into active forms of vitamin K. nih.govmdpi.com Specifically, it serves as an intermediate in the conversion of vitamin K1 to vitamin K2 (menaquinone-4 or MK-4) in animal tissues. mdpi.comresearchgate.net The body can metabolize this compound to phylloquinone (vitamin K1). taylorandfrancis.com This conversion process involves the alkylation of this compound in the liver and is facilitated by the enzyme UBIAD1, which requires the reduced hydroquinone (B1673460) form of K3, known as menadiol. wikipedia.orgnih.govresearchgate.net
Early research focused heavily on its synthesis and its function in blood coagulation. ajrconline.orgdrugbank.com One of the oldest methods for synthesizing this compound involves the oxidation of 2-methylnaphthalene (B46627) using chromic acid in acetic acid. ajrconline.org Over the years, various other synthetic routes have been developed, including oxidation with hydrogen peroxide catalyzed by metals and Diels-Alder reactions. nih.govajrconline.org
The research perspective on this compound has evolved significantly over time. Initially valued for its vitamin K activity and its use as an inexpensive micronutrient in animal feed, scientific interest has shifted towards its broader biological activities. wikipedia.orgnih.gov Researchers began to investigate its effects beyond hemostasis, exploring its potential as a therapeutic agent in various other contexts. nih.gov This shift was largely driven by the discovery of its ability to induce oxidative stress through a process called redox cycling. wikipedia.orgnih.gov
Scope and Significance of this compound in Contemporary Biomedical Sciences
In modern biomedical research, this compound is investigated for a wide range of biological effects, primarily stemming from its capacity to generate reactive oxygen species (ROS). nih.govnih.gov This pro-oxidant activity is central to its contemporary significance and is the basis for its application in several fields of study. fitfoundme.com
Cancer Research: A significant area of focus is oncology. This compound has demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the pancreas, lung, liver, breast, and colon. iiarjournals.orgnih.govnih.gov Its mechanism often involves inducing oxidative stress that cancer cells, with their altered metabolic states, are particularly vulnerable to. taylorandfrancis.comfitfoundme.com Research indicates that this compound can trigger cell death through pathways involving the activation of specific kinases and DNA damage. iiarjournals.orgmdpi.com For instance, it has been shown to induce phosphorylation of extracellular signal-regulated kinase (ERK) and to cause DNA strand breaks in a concentration-dependent manner. iiarjournals.orgmdpi.com Furthermore, studies have explored its ability to suppress epithelial-mesenchymal transition (EMT), a process linked to cancer metastasis, by modulating the expression of key markers like E-cadherin and Snail. nih.govebi.ac.uk
Oxidative Stress and Cell Biology: this compound is widely used as a model compound to induce and study oxidative stress in cells. nih.govnih.gov It generates ROS through redox cycling, leading to rapid oxidation in multiple subcellular compartments, including the cytosol and mitochondria. nih.gov This property allows researchers to investigate cellular responses to oxidative damage, such as the activation of cell death pathways involving poly (ADP-ribose) polymerase-1 (PARP-1) and the modulation of cellular components like the transferrin receptor. nih.govnih.gov
Antimicrobial Research: The ability of this compound to disrupt cellular processes has also led to its investigation as an antimicrobial agent. It has shown activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. mdpi.comnih.gov The proposed mechanisms include the induction of oxidative stress and the permeabilization of bacterial cell membranes, which can enhance the efficacy of conventional antibiotics. mdpi.comnih.govresearchgate.net This makes this compound a candidate for development as an antibiotic adjuvant, a compound that can help overcome antibiotic resistance. mdpi.com
The multifaceted nature of this compound, from a simple vitamin precursor to a complex modulator of cellular redox states, underscores its enduring importance in biomedical sciences. nih.govnih.gov
Research Findings and Data
Synthesis of this compound
Various methods have been developed for the chemical synthesis of this compound. Early methods often involved the oxidation of 2-methylnaphthalene with strong oxidizing agents. More recent approaches have explored different catalysts and reaction conditions to improve yield and efficiency.
| Precursor | Oxidizing Agent/Catalyst | Yield | Reference |
| 2-methylnaphthalene | Chromium(IV) oxide in glacial acetic acid | 38-42% | nih.gov |
| 2-methylnaphthalene | Sodium dichromate in sulfuric acid | 62% | nih.gov |
| 1-ketoxy-1,3-butadiene & 2-methyl-1,4-benzoquinone | LiClO4-diethyl ether (Diels-Alder) | 90% | nih.gov |
| o-toluidine | Mo-V-P-HPA-10 catalyst with 1,3-butadiene | ~33% | nih.gov |
| Methyl methacrylate (B99206) & 3-cyanophthalide | Lithium tert-butoxide | 64% | nih.gov |
Biological Activity in Cancer Cell Lines
This compound's anticancer potential has been evaluated across numerous cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | Finding | Reference |
| ARIP | Rat Pancreatic Cancer | IC50 of 42.1±3.5 µM. Induced rapid phosphorylation of ERK and JNK. | iiarjournals.org |
| H4IIE | Rat Hepatocellular Carcinoma | At 100 µM, reduced cell viability by up to 72% in 24 hours, more effective than 5-FU. | nih.gov |
| Human Prostate Cancer Cells | Prostate Cancer | Significantly slows cancer growth in mice and human-derived cells. | cshl.edu |
| SW480 & SW620 | Human Colorectal Cancer | Showed cytotoxicity and suppressed invasion and migration by upregulating E-cadherin. | ebi.ac.uk |
| A549 | Human Non-small Cell Lung Cancer | Reduced the expression of cancer stem cell markers (OCT4, NANOG, SOX2). | nih.gov |
| Various | Colon, cervix, liver, breast, etc. | Demonstrated broad antitumor activity against multiple cancer cell lines. | nih.gov |
Mechanisms of Action in Biomedical Research
The biological effects of this compound are attributed to several distinct molecular mechanisms, primarily centered on its redox properties.
| Area of Research | Proposed Mechanism of Action | Key Findings | Reference(s) |
| Oxidative Stress | Redox cycling generates ROS, leading to oxidant stress in cytosol and mitochondria. | Activates cell death pathways involving PARP-1, independent of Bax/Bak and caspases. | nih.gov |
| Anticancer Activity | Induction of oxidative stress, DNA damage, and apoptosis. | Induces phosphorylation of ERK/JNK, causes DNA strand breaks, and can trigger ferroptosis. | iiarjournals.orgmdpi.com |
| Antimicrobial Activity | Disruption of bacterial membranes and ROS production. | Increases membrane permeability and enhances the activity of antibiotics like aminoglycosides. | mdpi.comnih.govresearchgate.net |
| Cellular Metabolism | Down-modulation of transferrin receptor recycling. | Oxidative stress blocks receptor recycling on the cell surface. | nih.gov |
| Vitamin K Metabolism | Serves as a precursor for Menaquinone-4 (MK-4). | Converted to MK-4 in tissues via the enzyme UBIAD1 after reduction to menadiol. | wikipedia.orgmdpi.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVAVZPDRWSRRC-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C11H8O2 | |
| Record name | menadione | |
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| URL | https://en.wikipedia.org/wiki/Menadione | |
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DSSTOX Substance ID |
DTXSID4021715 | |
| Record name | Menadione | |
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Molecular Weight |
172.18 g/mol | |
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Physical Description |
Bright yellow solid with a very mild acrid odor; [Merck Index], Solid | |
| Record name | Menadione | |
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| Record name | Menadione | |
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Solubility |
Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid., One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride., Soluble in aromatic solvents, SOL IN FATS, For more Solubility (Complete) data for MENADIONE (6 total), please visit the HSDB record page., 0.160 mg/mL at 30 °C | |
| Record name | Menadione | |
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Vapor Pressure |
0.000188 [mmHg] | |
| Record name | Menadione | |
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Color/Form |
Bright yellow crystals, YELLOW NEEDLES FROM ALC, PETROLEUM ETHER | |
CAS No. |
58-27-5, 34524-96-4 | |
| Record name | Menadione | |
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| Record name | Menadione [USP:BAN] | |
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| Record name | Menadione semiquinone | |
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| Record name | 1,4-Naphthalenedione, 2-methyl- | |
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| Record name | Menadione | |
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Melting Point |
105-107 °C, 107 °C | |
| Record name | Menadione | |
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| Record name | Menadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Menadione Induced Cellular Responses
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress
The generation of ROS by menadione (B1676200) is a key event in its mechanism of action. High levels of ROS can cause oxidative damage to various cellular components, including lipids, proteins, RNA, and DNA, ultimately leading to cell death. nih.gov
Redox Cycling Mechanisms
This compound's ability to generate ROS is intrinsically linked to its capacity to undergo redox cycling within the cellular environment. mdpi.comnih.gov This process involves a series of enzymatic and non-enzymatic reactions that lead to the production of reactive intermediates. researchgate.net
One-Electron Reduction and Semiquinone Formation
This compound, a 1,4-naphthoquinone (B94277), can undergo a one-electron reduction to form a semiquinone radical. mdpi.comnih.govresearchgate.net This reduction can be facilitated by various cellular reductases. frontiersin.org The resulting semiquinone is a highly reactive species. nih.gov
Autoxidation and Superoxide (B77818) Anion Radical Production
The semiquinone radical formed from this compound is unstable and can readily react with molecular oxygen (O₂) through a process of autoxidation. nih.govscispace.com This reaction transfers an electron from the semiquinone to oxygen, regenerating the parent this compound and producing a superoxide anion radical (O₂•⁻). mdpi.comresearchgate.netnih.gov This futile cycle of reduction and oxidation, known as redox cycling, continuously generates superoxide anions. mdpi.comnih.gov
Role of NAD(P)H:Quinone Oxidoreductase (NQO1) in Redox Cycling Modulation
NAD(P)H:quinone oxidoreductase (NQO1), also known as DT-diaphorase, is a cytosolic flavoenzyme that plays a significant role in the metabolism of quinones like this compound. nih.govisciii.esscitechnol.com Unlike the one-electron reduction pathways, NQO1 catalyzes a two-electron reduction of this compound directly to its hydroquinone (B1673460) form (menadiol). nih.govresearchgate.netnih.gov This two-electron reduction is generally considered a detoxification pathway because it bypasses the formation of the reactive semiquinone radical, thereby preventing redox cycling and the generation of superoxide. nih.govisciii.esscitechnol.com However, the resulting hydroquinone can potentially still undergo autooxidation under certain conditions, albeit typically at a slower rate than the semiquinone. frontiersin.org Studies have shown that NQO1 activity can protect cells from this compound-induced oxidative stress and cytotoxicity by favoring the two-electron reduction pathway. nih.govnih.gov Conversely, inhibition of NQO1 can enhance this compound's toxicity by shunting its metabolism towards one-electron reduction pathways, leading to increased ROS generation. researchgate.net The level of this compound redox cycling can be dependent on the availability of NADH or NADPH, which are utilized by quinone oxidoreductase enzymes like NQO1. nih.gov
Subcellular Localization of Oxidant Stress Induction
This compound-induced oxidant stress is not confined to a single cellular compartment but can occur at multiple subcellular sites. mdpi.comnih.gov Research using redox-sensitive probes has revealed that this compound can elicit rapid and significant increases in oxidant stress in both the cytosol and the mitochondrial matrix. nih.gov While this compound is thought to catalyze superoxide formation from the electron transport chain in mitochondria, contributing to mitochondrial ROS stress, it also causes high levels of oxidative stress in the cytoplasm. mdpi.com The lipophilic nature of this compound allows it to traverse cell membranes and potentially induce oxidative stress in various cellular locations. mdpi.com Differences in the cellular susceptibility to this compound-induced oxidative stress can depend on factors such as metabolic activity and oxygen levels within different cellular states or compartments. pensoft.netpensoft.net
| Mechanism | Key Intermediate | Primary ROS Produced | Modulating Enzyme | Effect of Enzyme Activity |
| One-Electron Reduction and Redox Cycling | Semiquinone | Superoxide Anion | Various reductases | Facilitates ROS generation |
| Two-Electron Reduction (NQO1-mediated) | Hydroquinone | Less/No direct ROS | NQO1 | Detoxification, prevents redox cycling |
Cytosolic ROS Generation
Studies utilizing redox-sensitive fluorescent proteins (roGFP) have demonstrated that this compound elicits rapid oxidation in the cytosol. nih.govcapes.gov.br This indicates that this compound-induced ROS generation is not confined to mitochondria but also occurs within the cytosolic compartment. nih.govcapes.gov.brmdpi.com Overexpression of cytosolic catalase has been shown to attenuate cell death induced by this compound, further supporting the role of cytosolic ROS in its toxicity. nih.govcapes.gov.br
Mitochondrial ROS Production
This compound is known to induce the production of mitochondrial superoxide. iiarjournals.orgiiarjournals.orgbiologists.comresearchgate.net This can occur through its interaction with the mitochondrial electron transport chain (ETC), particularly by accepting electrons from Complex I and transferring them directly to oxygen, leading to superoxide formation. mdpi.comresearchgate.net The generation of ROS within the mitochondrial matrix has been observed using mitochondria-targeted redox sensors. nih.govcapes.gov.brresearchgate.net High concentrations of this compound can induce toxic oxidant stress associated with mitochondrial DNA damage. nih.gov Mitochondrial-targeted catalase overexpression can also provide protection against this compound-induced cell death, highlighting the significance of mitochondrial ROS in its effects. nih.govcapes.gov.br
Mitochondrial Dysfunction and Its Ramifications
Beyond ROS generation, this compound directly impacts mitochondrial function, leading to a cascade of events that can culminate in cell death. nih.goviiarjournals.orgcdnsciencepub.comnih.gov
Impairment of Mitochondrial Membrane Potential (ΔΨm)
This compound treatment leads to a decrease in mitochondrial membrane potential (ΔΨm). nih.govnih.goviiarjournals.orgcdnsciencepub.com This depolarization is a critical indicator of mitochondrial dysfunction. nih.goviiarjournals.orgcdnsciencepub.com The dissipation of ΔΨm can be assessed using fluorescent dyes like tetramethylrhodamine (B1193902) methyl ester (TMRE), where a decrease in fluorescence intensity is observed upon this compound exposure. nih.goviiarjournals.org This impairment of ΔΨm is consistent with the opening of the mitochondrial permeability transition pore (mPTP). nih.gov
Mitochondrial Permeability Transition Pore (mPTP) Activation
This compound has been shown to induce the activation or opening of the mitochondrial permeability transition pore (mPTP). nih.govwikidata.orgresearchgate.netbiologists.com The opening of the mPTP is a critical event in various cell death pathways and is often triggered by oxidative stress and increased mitochondrial calcium levels. researchgate.netbiologists.comresearchgate.net this compound-induced mitochondrial depolarization is linked to the induction of the permeability transition pore. biologists.comcardiff.ac.uk Blockade of the mPTP can prevent downstream events such as the activation of certain caspases. researchgate.netbiologists.com
Cytochrome c Release from Mitochondria
A significant consequence of this compound's action on mitochondria is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govresearchgate.netbiologists.comnih.gov This release is considered a key event in the initiation of the intrinsic apoptotic pathway. nih.gov While cytochrome c release is observed, some studies suggest that in certain contexts, cell death induced by this compound may not be strictly dependent on the classical apoptotic machinery involving cytochrome c, Bax/Bak, and caspase-9. nih.govcapes.gov.br However, the redistribution of cytochrome c to the cytosol is a consistent finding following this compound treatment. nih.govcapes.gov.brresearchgate.net
Mitochondrial DNA (mtDNA) Damage
This compound can induce damage to mitochondrial DNA (mtDNA). oup.comnih.govcapes.gov.br This is often a consequence of this compound's redox cycling activity, which occurs at sites like Complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species (ROS) within the mitochondrial matrix. oup.comnih.gov Studies have shown that this compound treatment can generate oxidative mtDNA lesions. oup.com The extent of mtDNA damage can vary depending on the cell type and this compound concentration. For instance, research in cerebellar granule cells and astrocytes demonstrated that this compound produced more mtDNA lesions in granule cells, and these cells also exhibited a reduced repair rate compared to astrocytes. oup.com This increased and persistent oxidative mtDNA damage has been correlated with mitochondrial-initiated apoptosis in neuronal cultures. oup.com
ATP Depletion
This compound can lead to the depletion of intracellular ATP levels. nih.govtandfonline.comcapes.gov.br This ATP depletion is considered a critical factor in this compound-induced cell death. nih.govtandfonline.com The mechanisms underlying ATP depletion can involve interference with cellular energy-generating pathways, such as glycolysis and oxidative phosphorylation. nih.govtandfonline.com Studies in isolated rat hepatocytes have shown a strong correlation between this compound-induced cytotoxicity and ATP depletion, with cell viability loss lagging behind ATP reduction. nih.gov this compound has been found to inhibit glyceraldehyde-3-phosphate dehydrogenase activity, suggesting an inhibition of glycolysis. nih.govcore.ac.uk Additionally, this compound's interference with mitochondrial function, including potential damage to the electron transport chain, can impair oxidative phosphorylation, the primary source of ATP in normal cells. nih.govtandfonline.com Supplementation with metabolic substrates like pyruvate (B1213749), oxaloacetate, and glutamine can temporarily postpone this compound-induced ATP depletion, highlighting the role of substrate availability in maintaining ATP levels under this compound exposure. nih.gov
Interactions with Mitochondrial Proteins
This compound interacts with mitochondrial proteins, contributing to mitochondrial dysfunction. researchgate.netnih.gov Its ability to enter the mitochondrial membrane allows it to interact with various proteins within the mitochondria. researchgate.net Studies using techniques like blue native PAGE and size-exclusion chromatography have revealed that this compound treatment can induce rearrangements of enzyme interactions and alter the abundance of protein complexes within mitochondria. nih.gov These changes can affect metabolic functions, including enzymes involved in the tricarboxylic acid (TCA) cycle and complexes of the oxidative phosphorylation pathway. nih.gov this compound has also been associated with the response of mitochondrial Apoptosis Inducing Factor (AIF). researchgate.netsphinxsai.com Computational studies suggest that AIF may be involved in the conjugation of this compound and glutathione (B108866) to form thiodione, potentially stabilizing this conjugate. sphinxsai.com this compound is also known to interfere with the mitochondrial electron transport chain, affecting complexes like Complex I and Complex IV, which can lead to increased respiration without a corresponding increase in ATP production. mdpi.com
Data Table: Effects of this compound on Mitochondrial Protein Complexes (Illustrative based on search results)
| Mitochondrial Process/Protein Complex | Observed Effect of this compound Treatment | Reference |
| Enzyme Interactions (e.g., TCA cycle) | Rearrangements of interactions | nih.gov |
| Oxidative Phosphorylation Complexes | Changes in abundance | nih.gov |
| Apoptosis Inducing Factor (AIF) | Involvement in conjugation with GSH | researchgate.netsphinxsai.com |
| Electron Transport Chain Complex I | Interference/Inhibition | mdpi.com |
| Electron Transport Chain Complex IV | Inhibition | mdpi.com |
Cellular Thiol Homeostasis Perturbation
Glutathione (GSH) Depletion
This compound causes a dose-dependent decrease in intracellular glutathione (GSH) levels through multiple mechanisms. nih.govresearchgate.net One significant mechanism is the oxidation of GSH to glutathione disulfide (GSSG). nih.govresearchgate.net Additionally, this compound can directly react with GSH to form a this compound-GSH conjugate, also known as thiodione, in the presence of glutathione S-transferase (GST) enzymes. nih.govpnas.org This conjugate can then be excreted from the cell. nih.gov A smaller portion of GSH depletion can also occur through the formation of GSH-protein mixed disulfides. nih.gov The depletion of GSH disrupts the cellular redox balance, making cells more susceptible to oxidative stress and damage. researchgate.netresearchgate.netpnas.org Studies have shown that this compound treatment leads to a significant decrease in the GSH/GSSG ratio. researchgate.netresearchgate.net
Data Table: Mechanisms of this compound-Induced GSH Depletion (Based on findings in rat hepatocytes)
| Mechanism of GSH Loss | Estimated Contribution to Total GSH Loss | Reference |
| Oxidation to GSSG | ~75% | nih.gov |
| Conjugation with this compound (Thiodione formation) | ~15% | nih.gov |
| Formation of GSH-Protein Mixed Disulfides | ~10% | nih.gov |
Protein Thiol Arylation
This compound, being an arylating agent, can react covalently with protein thiol groups, a process known as arylation. nih.govpnas.orgtandfonline.comtandfonline.com This interaction leads to the depletion of protein sulfhydryl groups. nih.govnih.govtandfonline.com Loss of protein thiols has been strongly correlated with loss of cell viability and can precede cell death. nih.gov While both oxidation and arylation contribute to the decrease in protein sulfhydryl groups, oxidative processes appear to be quantitatively more significant in some cell types, although arylation is also a critical mechanism. nih.govtandfonline.com The arylation of proteins, particularly key enzymes, can impair their function and contribute to cellular dysfunction. core.ac.uktandfonline.com For example, this compound has been shown to inhibit enzymes like glucose-6-phosphate dehydrogenase (G6PDH) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which are crucial for maintaining thiol and ATP homeostasis. core.ac.uk The extent of protein thiol depletion can be influenced by factors such as temperature and the initial levels of reduced glutathione in the cell. nih.govtandfonline.com
Modulation of Intracellular Calcium Homeostasis
Data Table: Effects of this compound on Intracellular Calcium (Illustrative based on search results)
| Cellular Compartment/Process | Observed Effect of this compound Treatment | Consequence | Reference |
| Cytosol | Increase in free Ca2+ concentration | Contributes to cell injury and death | royalsocietypublishing.orgoup.com |
| Plasma Membrane | Inhibition of Ca2+ efflux translocase | Leads to increased cytosolic Ca2+ | royalsocietypublishing.org |
| Intracellular Stores | Inhibition of IP3-dependent Ca2+ release | Perturbs calcium signaling | nih.gov |
| Cardiac Myocytes | Increased diastolic intracellular Ca2+ | Affects electrical and mechanical activity | oup.comresearchgate.net |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 4055 |
| Glutathione (GSH) | 124883 |
| Glutathione Disulfide (GSSG) | 65351 |
| Thiodione (this compound-S-glutathione) | 107900 |
| Inositol (B14025) 1,4,5-trisphosphate (IP3) | 10489 |
| Adenosine (B11128) Triphosphate (ATP) | 5957 |
| Apoptosis Inducing Factor (AIF) | 94282 |
This compound's interactions within the cell are multifaceted, with significant consequences for key cellular processes and structures, notably the mitochondria and the systems maintaining thiol and calcium balance.
Mitochondrial DNA (mtDNA) Damage
This compound is known to induce damage to mitochondrial DNA (mtDNA). oup.comnih.govcapes.gov.br This effect is closely linked to this compound's ability to undergo redox cycling, particularly at the inner mitochondrial membrane via components like Complex I of the electron transport chain. oup.comnih.gov This process generates reactive oxygen species (ROS) directly within the mitochondrial matrix, the location of mtDNA. oup.comnih.gov Research has demonstrated that exposure to this compound leads to the formation of oxidative lesions in mtDNA. oup.com The susceptibility of mtDNA to this compound-induced damage and the efficiency of its repair can vary between different cell types. For instance, studies comparing cerebellar granule cells and astrocytes revealed that this compound inflicted more damage on mtDNA in granule cells, which also displayed a slower repair rate. oup.com The accumulation and persistence of this oxidative mtDNA damage have been associated with the initiation of apoptosis through mitochondrial pathways in neuronal cells. oup.com
ATP Depletion
A significant consequence of this compound exposure is the depletion of intracellular ATP. nih.govtandfonline.comcapes.gov.br This reduction in cellular energy levels is considered a critical factor in the cytotoxicity induced by this compound. nih.govtandfonline.com The mechanisms contributing to ATP depletion involve the interference of this compound with cellular ATP-generating pathways, including glycolysis and oxidative phosphorylation. nih.govtandfonline.com Investigations using isolated rat hepatocytes have shown a strong correlation between this compound-induced cell killing and the decrease in ATP levels, with cell death occurring subsequent to ATP depletion. nih.gov this compound has been observed to inhibit the activity of glyceraldehyde-3-phosphate dehydrogenase, an enzyme crucial for glycolysis, suggesting that impaired glucose metabolism contributes to ATP loss. nih.govcore.ac.uk Furthermore, this compound's disruptive effects on mitochondrial function, potentially including damage to the electron transport chain, can directly impair oxidative phosphorylation, the primary source of ATP in many cells. nih.govtandfonline.com Supplying metabolic substrates such as pyruvate, oxaloacetate, and glutamine can temporarily mitigate this compound-induced ATP depletion, underscoring the importance of metabolic flux in maintaining energy status during this compound exposure. nih.gov
Interactions with Mitochondrial Proteins
This compound engages in interactions with various mitochondrial proteins, contributing to the disruption of mitochondrial function. researchgate.netnih.gov Its lipophilic nature allows it to readily cross the mitochondrial membrane and access proteins within this organelle. researchgate.net Studies employing techniques such as blue native PAGE and size-exclusion chromatography have indicated that this compound treatment can cause alterations in the interactions between mitochondrial enzymes and changes in the abundance of mitochondrial protein complexes. nih.gov These effects can impact essential metabolic pathways, including enzymes of the tricarboxylic acid (TCA) cycle and components of the oxidative phosphorylation system. nih.gov this compound's effects have also been linked to the mitochondrial protein Apoptosis Inducing Factor (AIF). researchgate.netsphinxsai.com Computational analyses suggest that AIF may play a role in facilitating the conjugation of this compound with glutathione, potentially by stabilizing the resulting thiodione conjugate. sphinxsai.com this compound is also known to interfere directly with the mitochondrial electron transport chain, affecting complexes such as Complex I and Complex IV, which can lead to altered mitochondrial respiration and inefficient ATP production. mdpi.com
Data Table: Observed Effects of this compound on Mitochondrial Components
| Mitochondrial Component/Process | Observed Effect of this compound Treatment | Reference |
| Mitochondrial DNA | Induction of oxidative lesions | oup.comnih.govcapes.gov.br |
| ATP Levels | Depletion | nih.govtandfonline.comcapes.gov.br |
| Electron Transport Chain | Interference, affecting Complexes I and IV | mdpi.com |
| Protein Complexes | Rearrangements of enzyme interactions, altered abundance | nih.gov |
| Apoptosis Inducing Factor (AIF) | Involvement in conjugation with glutathione, potential stabilization of conjugate | researchgate.netsphinxsai.com |
Cellular Thiol Homeostasis Perturbation
Glutathione (GSH) Depletion
This compound causes a reduction in intracellular glutathione (GSH) levels in a dose-dependent manner through several mechanisms. nih.govresearchgate.net A major pathway involves the oxidation of GSH to its disulfide form, GSSG. nih.govresearchgate.net Additionally, this compound can directly conjugate with GSH, catalyzed by glutathione S-transferase (GST) enzymes, forming a this compound-S-glutathione conjugate (thiodione). nih.govpnas.org This conjugate can subsequently be transported out of the cell. nih.gov The formation of GSH-protein mixed disulfides also contributes, to a lesser extent, to GSH depletion. nih.gov The decrease in GSH levels compromises the cell's antioxidant defense system, increasing its vulnerability to oxidative damage and stress. researchgate.netresearchgate.netpnas.org Studies have demonstrated that this compound exposure leads to a notable decrease in the cellular GSH/GSSG ratio. researchgate.netresearchgate.net
Data Table: Mechanisms Contributing to this compound-Induced GSH Depletion
| Mechanism | Contribution to Total GSH Loss (Example from rat hepatocytes) | Reference |
| Oxidation to GSSG | ~75% | nih.gov |
| Conjugation with this compound (Thiodione) | ~15% | nih.gov |
| Formation of GSH-Protein Mixed Disulfides | ~10% | nih.gov |
Protein Thiol Arylation
This compound acts as an arylating agent, capable of forming covalent bonds with the thiol groups of proteins. nih.govpnas.orgtandfonline.comtandfonline.com This process, known as protein arylation, leads to a decrease in the levels of free protein sulfhydryl groups. nih.govnih.govtandfonline.com The depletion of protein thiols has been strongly associated with reduced cell viability and can precede the onset of cell death. nih.gov While both oxidation and arylation contribute to the loss of protein thiols, oxidative mechanisms may be quantitatively more significant in some cellular contexts, although arylation remains a crucial factor in this compound's toxicity. nih.govtandfonline.com The arylation of critical proteins, including enzymes, can impair their function and disrupt essential cellular processes. core.ac.uktandfonline.com For example, this compound has been shown to inhibit key enzymes involved in thiol and ATP metabolism, such as glucose-6-phosphate dehydrogenase (G6PDH) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). core.ac.uk The extent of protein thiol depletion can be influenced by factors such as temperature and the initial intracellular concentration of reduced glutathione. nih.govtandfonline.com
Modulation of Intracellular Calcium Homeostasis
Data Table: Effects of this compound on Intracellular Calcium Homeostasis
| Cellular Target/Process | Observed Effect of this compound Treatment | Potential Consequence | Reference |
| Cytosolic Free Calcium | Increase in concentration | Contributes to cellular injury and death | royalsocietypublishing.orgoup.comresearchgate.net |
| Plasma Membrane Ca2+ Efflux | Inhibition of translocase activity | Impairs calcium extrusion, increases cytosolic Ca2+ | royalsocietypublishing.org |
| Intracellular Ca2+ Release | Inhibition of IP3-dependent release from stores | Disrupts calcium signaling from internal pools | nih.gov |
| Protein Thiols (related to Ca2+ regulation) | Arylation and oxidation | Impairs function of Ca2+-regulating proteins | nih.govnih.gov |
Effects on Macromolecular Integrity
High levels of oxidant stress induced by this compound can cause oxidative damage to essential cellular macromolecules, including lipids, proteins, RNA, and DNA nih.gov. This damage can disrupt cellular functions and contribute to cell death pathways nih.gov.
Lipid Peroxidation
This compound-induced oxidative stress is a significant contributor to lipid peroxidation mdpi.comscirp.org. Lipid peroxidation is a chain reaction initiated by free radicals that attack lipids containing carbon-carbon double bonds, particularly polyunsaturated fatty acids in cell membranes. This process generates lipid hydroperoxides and other reactive species, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) scirp.orgresearchgate.net.
Studies have shown a direct link between this compound exposure and increased levels of lipid peroxidation markers like MDA scirp.orgpensoft.net. For instance, treatment of SK-N-MC cells with this compound resulted in elevated intracellular levels of lipofuscin, an accumulation of oxidized products including lipids scirp.org. In Saccharomyces cerevisiae cells, this compound treatment increased lipid peroxidation levels, particularly under severe stress conditions plos.org. Research in neonatal rat cardiomyocytes demonstrated that this compound incubation led to increased lipid peroxidation, which occurred prior to cell degeneration nih.gov. The inhibition of this compound-induced lipid peroxidation by iron chelators, such as deferoxamine (B1203445) mesylate, was found to prevent cell degeneration in these cardiomyocytes, suggesting a direct link between iron-dependent lipid peroxidation and this compound's toxicity nih.gov.
Table 1: Effects of this compound on Lipid Peroxidation Markers
| Cell Type | This compound Concentration | Observed Effect on Lipid Peroxidation Markers (e.g., MDA, Lipofuscin) | Reference |
| SK-N-MC cells | 35 µM | Increased lipofuscin formation | scirp.org |
| Saccharomyces cerevisiae | Severe stress conditions | Increased lipid peroxidation levels | plos.org |
| Neonatal rat cardiomyocytes | Not specified | Increased lipid peroxidation | nih.gov |
| Human SH-SY5Y neuroblastoma cells | Not specified | Increased lipid peroxidation (delayed effect) | researchgate.net |
| Saccharomyces cerevisiae (log cells) | 100 µM | Higher induction of malondialdehyde | pensoft.net |
DNA Damage (Genomic and Mitochondrial)
This compound's ability to generate ROS plays a crucial role in inducing DNA damage, affecting both nuclear (genomic) DNA (nDNA) and mitochondrial DNA (mtDNA) nih.govmdpi.com. ROS, particularly hydroxyl radicals generated via Fenton reactions involving iron, can directly attack DNA bases and the DNA backbone, leading to various types of damage, including base modifications, strand breaks (single-strand breaks, SSBs, and double-strand breaks, DSBs), and cross-links nih.govscirp.orgasm.org.
Studies have demonstrated that this compound induces DNA strand breaks in a concentration-dependent and ROS-dependent manner nih.govmdpi.com. For example, cytotoxic doses of this compound were shown to induce the formation of both SSBs and DSBs in breast cancer cells (MCF-7) nih.govmdpi.com. Similar results were observed in chronic myeloid leukemia K562 cells, where low concentrations of this compound increased the number of SSBs nih.gov. DNA breaks were detected rapidly after exposure to this compound nih.gov.
This compound has also been shown to damage mitochondrial DNA nih.govoup.com. Due to its proximity to the primary site of ROS generation by this compound (Complex I of the mitochondrial electron transport chain), mtDNA is particularly vulnerable to oxidative damage oup.com. Research in human corneal endothelial cells demonstrated that this compound induced both nDNA and mtDNA damage, with mtDNA exhibiting a greater lesion frequency, indicating it is targeted more efficiently than nDNA nih.govnih.gov. Studies in cerebellar granule cells also showed higher levels of mtDNA damage compared to astrocytes after this compound treatment, with no nuclear DNA damage detected at the tested concentrations oup.com.
Table 2: this compound-Induced DNA Damage
| Cell Type | This compound Concentration | Type of DNA Damage Observed (Genomic/Mitochondrial, SSBs/DSBs) | Key Findings | Reference |
| MCF-7 breast cancer cells | Cytotoxic doses | SSBs and DSBs (Genomic) | Damage is ROS and concentration-dependent. | nih.govmdpi.com |
| K562 chronic myeloid leukemia cells | Low concentrations | SSBs (Genomic) | Rapid induction of breaks. | nih.gov |
| Human corneal endothelial cells (HCEnCs) | 50 µM | nDNA and mtDNA damage | mtDNA damage frequency was greater than nDNA. | nih.govnih.gov |
| Cerebellar granule cells | 50 µM, 100 µM | mtDNA damage | Higher levels of mtDNA damage compared to astrocytes; no nDNA damage detected. | oup.com |
| Human SH-SY5Y neuroblastoma cells | Various | Increased DNA damage level, micronucleus formation (Genomic) | Pre-exposure to magnetic fields enhanced damage. | researchgate.netplos.org |
| Saccharomyces cerevisiae (quiescent cells) | Dose-dependent | DSB induction (Genomic) | Dose-dependent induction observed only in quiescent cells. | pensoft.net |
Protein Damage
Proteins are also susceptible to oxidative damage induced by this compound-generated ROS nih.govmdpi.com. Oxidative modifications to proteins can affect their structure, function, and stability. These modifications can include oxidation of amino acid residues (particularly cysteine and methionine), protein fragmentation, and protein cross-linking asm.org.
This compound-induced oxidative stress has been linked to the oxidation of protein thiol groups biologists.com. For example, studies on human hematopoietic cell lines (K562 and HL-60) suggested that the mechanisms underlying the rapid down-modulation of transferrin receptor recycling upon this compound treatment were related to cytoskeletal protein thiol group oxidation biologists.com. While this compound caused dose-dependent thiol oxidation in cultured human neuroblastoma cells, a prominent consequence was tau dephosphorylation rather than cytoskeletal changes typical of neurofibrillary tangles nih.gov.
Research in Saccharomyces cerevisiae indicated a higher induction of oxidized proteins after this compound treatment in logarithmic phase cells compared to quiescent cells pensoft.net. This suggests that the metabolic state of the cell can influence the extent of protein oxidation.
Table 3: this compound-Induced Protein Damage
| Cell Type | This compound Concentration | Observed Effect on Proteins | Key Findings | Reference |
| Human hematopoietic cell lines (K562, HL-60) | Not specified | Oxidation of cytoskeletal protein thiol groups | Related to down-modulation of transferrin receptor recycling. | biologists.com |
| Cultured human neuroblastoma cells (MSN) | Dose-dependent | Dose-dependent thiol oxidation, tau dephosphorylation | Tau dephosphorylation was a major feature of oxidative injury. | nih.gov |
| Saccharomyces cerevisiae (log cells) | 100 µM | Higher induction of oxidized proteins | Higher induction compared to quiescent cells. | pensoft.net |
| Various cell types | High levels | Oxidative damage to proteins | Contributes to cell death. | nih.govmdpi.com |
Cellular Signaling Pathways and Regulatory Networks
Apoptosis Induction Mechanisms
Menadione-induced cell death is largely attributed to the induction of apoptosis, a highly regulated process characterized by distinct morphological and biochemical changes. e-century.uskjcls.org While the precise mechanisms can vary depending on the cell type, key pathways involving caspases and other apoptotic regulators have been identified. e-century.us
Caspase-Dependent Pathways
A primary mechanism by which This compound (B1676200) induces apoptosis is through the activation of the caspase cascade. e-century.uskjcls.org Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.
Caspase-3, -7, -8, -9 Activation
This compound treatment has been shown to lead to the activation of several key caspases, including initiator caspases like caspase-9 and caspase-8, and executioner caspases like caspase-3 and caspase-7. e-century.uskjcls.orgphysiology.org Activation of caspase-9 is often associated with the intrinsic apoptotic pathway, which is triggered by mitochondrial dysfunction. e-century.us Caspase-8 activation is typically linked to the extrinsic pathway, initiated by death receptor signaling, although it can also be activated independently of the intrinsic pathway in response to this compound-induced oxidative stress in some cell types. physiology.org Activated initiator caspases then cleave and activate executioner caspases, such as caspase-3 and caspase-7, which are responsible for the degradation of numerous cellular proteins, leading to the dismantling of the cell. e-century.uskjcls.orgnih.govresearchgate.net
Research findings illustrate the activation of these caspases in various cell lines upon this compound exposure:
| Cell Line | Caspases Activated by this compound | Source |
| Gastric cancer cells (AGS) | Caspase-3, Caspase-9 | e-century.us |
| Gastric cancer cells (MKN45) | Caspase-3, Caspase-7 | kjcls.orgsemanticscholar.org |
| Hepatocellular carcinoma cells | Caspase-3 | e-century.uskjcls.orgsemanticscholar.org |
| Pancreatic cancer cells | Caspase-3 | kjcls.orgsemanticscholar.org |
| Ovarian cancer cells | Caspase-3, Caspase-8, Caspase-9 | e-century.us |
| Promonocytic Leukemia cells (HL-60) | Caspase-3 | nih.govresearchgate.net |
| Pancreatic acinar cells | Caspase-8, Caspase-9 | physiology.org |
Poly(ADP-ribose) Polymerase (PARP) Cleavage and Activation
A hallmark event in caspase-dependent apoptosis is the cleavage of Poly(ADP-ribose) Polymerase (PARP), a nuclear enzyme involved in DNA repair. e-century.us Cleavage of PARP by activated executioner caspases, particularly caspase-3 and caspase-7, inactivates its DNA repair function and serves as a biochemical marker of apoptosis. e-century.uskjcls.orgsemanticscholar.orgnih.govresearchgate.net this compound treatment has been consistently shown to induce PARP cleavage in various cancer cell lines, correlating with the activation of caspases and the induction of apoptosis. e-century.uskjcls.orgsemanticscholar.orgnih.govresearchgate.net
Data on PARP cleavage in response to this compound:
| Cell Line | PARP Cleavage Observed | Source |
| Gastric cancer cells (AGS) | Yes | e-century.us |
| Gastric cancer cells (MKN45) | Yes | kjcls.orgsemanticscholar.org |
| Pancreatic cancer cells | Yes | kjcls.orgsemanticscholar.org |
| Ovarian cancer cells | Yes | e-century.us |
| Promonocytic Leukemia cells (HL-60) | Yes | nih.govresearchgate.net |
Role of Bid and Bax/Bak Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway. This family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak, Bid). This compound has been reported to influence the expression and activity of these proteins. In some cell types, this compound treatment leads to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, shifting the balance towards apoptosis. e-century.ussemanticscholar.orgkrcp-ksn.org The protein Bid (BH3-interacting domain death agonist) is a pro-apoptotic member of the Bcl-2 family that can be cleaved by caspase-8, generating truncated Bid (tBid). tBid can then translocate to the mitochondria and promote the release of cytochrome c, which activates the caspase-9 cascade. e-century.us Studies in ovarian cancer cells suggest that this compound may induce apoptosis through caspase-8- and Bid-dependent pathways, in addition to activating the mitochondrial pathway. nih.gov Bax and Bak are pro-apoptotic proteins that are essential for mitochondrial outer membrane permeabilization (MOMP), a key event in the intrinsic apoptotic pathway that leads to the release of cytochrome c. nih.gov While some studies indicate a role for Bax/Bak in this compound-induced apoptosis, other research suggests that cell death induced by this compound may occur independently of Bax and Bak under certain conditions. nih.gov
Observed effects of this compound on Bcl-2 family proteins:
| Cell Line | Observed Effects on Bcl-2 Family Proteins | Source |
| Ovarian cancer cells | Decrease in Bid, Bcl-2, Bcl-xL; Increase in Bax levels | e-century.us |
| Oral cancer cells | Increased expression of Bax; Decreased expression of Bcl-2 | semanticscholar.org |
| Renal cell carcinoma cells | Elevated Bax/Bcl-2 ratio | krcp-ksn.org |
| Cardiomyocytes/MEFs | Cell death may occur independently of Bax and Bak under certain conditions | nih.gov |
Caspase-Independent Cell Death Pathways
While caspase-dependent apoptosis is a major mechanism, this compound can also trigger caspase-independent cell death pathways. e-century.usnih.gov These pathways may involve the release of apoptosis-inducing factor (AIF) from the mitochondria, which can translocate to the nucleus and induce chromatin condensation and DNA fragmentation independently of caspases. e-century.us Other caspase-independent mechanisms potentially involved in this compound-induced cell death include parthanatos, a form of programmed cell death mediated by excessive activation of PARP-1, and ferroptosis, an iron-dependent form of regulated cell death. nih.gov Studies have shown that this compound-induced cell death can be attenuated in cells lacking PARP-1, suggesting a role for PARP-1-mediated cell death pathways that may not be strictly caspase-dependent. nih.gov
Regulation by Anti-Apoptotic and Pro-Apoptotic Molecules
The apoptotic cascade is tightly regulated by a balance between pro-apoptotic and anti-apoptotic molecules. e-century.us this compound's ability to induce apoptosis is influenced by its interaction with these regulatory proteins. Inhibitors of apoptosis proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP) and survivin, can bind to and inhibit the activity of caspases, thereby suppressing apoptosis. e-century.uskjcls.orgsemanticscholar.org this compound has been shown to downregulate the expression of XIAP and survivin in certain cancer cells, contributing to caspase activation and apoptosis induction. e-century.uskjcls.orgsemanticscholar.org Conversely, anti-apoptotic proteins like Bcl-2 and Bcl-xL can prevent the release of cytochrome c from mitochondria, thus inhibiting the intrinsic apoptotic pathway. e-century.ussemanticscholar.org this compound's ability to overcome the inhibitory effects of these anti-apoptotic proteins or promote the action of pro-apoptotic proteins is crucial for its cell death-inducing activity. e-century.ussemanticscholar.org
Examples of this compound's effects on regulatory molecules:
| Regulatory Molecule | Effect of this compound Treatment | Cell Line | Source |
| XIAP | Downregulation | Gastric cancer cells (AGS) | e-century.us |
| Survivin | Downregulation | Gastric cancer cells (MKN45) | kjcls.orgsemanticscholar.org |
| Bcl-2 | Decrease | Ovarian cancer cells, Oral cancer cells, Renal cell carcinoma cells | e-century.ussemanticscholar.orgkrcp-ksn.org |
| Bcl-xL | Decrease | Ovarian cancer cells | e-century.us |
| Bax | Increase | Ovarian cancer cells, Oral cancer cells, Renal cell carcinoma cells | e-century.ussemanticscholar.orgkrcp-ksn.org |
| Bid | Decrease | Ovarian cancer cells | e-century.us |
| p53 | Increase | Oral cancer cells | semanticscholar.org |
| p65 | Reduction | Oral cancer cells | semanticscholar.org |
Modulation of Bcl-2/Bcl-xL Family Proteins
The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell fate. This compound has been reported to influence this balance. Studies have shown that this compound can decrease the Bcl-2/Bax ratio, promoting apoptosis. tandfonline.com Bcl-2 is an anti-apoptotic protein, and its expression is known to be important for cell survival pathways under this compound-induced oxidative stress. researchgate.net Transcription factor Nrf2 is known to regulate the expression of Bcl-2. researchgate.net
Induction of "Triaptosis"
Recent research has identified a novel form of programmed cell death induced by this compound sodium bisulfite (MSB), a precursor of this compound, termed "triaptosis". urotoday.comthe-innovation.org This distinct cell death mechanism is triggered by oxidative stress, specifically through the depletion of 3-phosphoinositide (PI(3)P). the-innovation.orgdovepress.com The process involves the oxidation and inactivation of the enzyme VPS34, which is responsible for producing PI(3)P on endocytic vesicles. dovepress.commdpi.com This inactivation disrupts endosomal membrane dynamics, leading to cytoplasmic vacuolation, plasma membrane blebbing, and ultimately, cell death. the-innovation.org Triaptosis appears to selectively affect cancer cells while sparing normal tissue, potentially due to the challenges cancer cells face in maintaining reducing environments under oxidative stress. urotoday.com
Here is a summary of key findings regarding Triaptosis:
| Feature | Description |
| Inducing Agent | This compound sodium bisulfite (MSB) the-innovation.org |
| Triggering Mechanism | Oxidative stress, depletion of PI(3)P the-innovation.orgdovepress.com |
| Key Enzyme Involved | VPS34 (oxidation and inactivation) dovepress.commdpi.com |
| Cellular Manifestations | Accumulation of PI(3)P-negative endosomes, cytoplasmic vacuolation, membrane blebbing, and rupture the-innovation.orgdovepress.com |
| Selectivity | Appears selective for cancer cells urotoday.com |
Signal Transduction Pathway Modulation
This compound's influence extends to key signal transduction pathways that govern cellular processes like proliferation, survival, and migration.
Ras/Raf/ERK Signaling Pathway
The Ras/Raf/ERK pathway is a critical cascade involved in cell proliferation, differentiation, and survival, and its dysregulation is frequently observed in cancer. plos.org this compound has been shown to disrupt the Ras-PI3K-Akt pathway, emphasizing the role of ROS in inhibiting this cascade. researchgate.net While the search results primarily focus on the broader Ras-PI3K-Akt axis, the inhibition of this pathway by this compound suggests a potential impact on the downstream Raf/ERK signaling. The Ras protein, when activated, triggers a cascade that includes cRAF, which then activates MEK, leading to the activation of ERK1/2. plos.org Inhibitors targeting ERK1/2 and BRAF (an upstream kinase in the pathway) are being investigated for cancer treatment. plos.orgmdpi.com
PI3K/Akt Pathway
The PI3K/Akt pathway is a major survival pathway that is often hyperactivated in cancer cells. vulcanchem.com this compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. tandfonline.comnih.gov This inhibition can lead to reduced Akt phosphorylation and subsequent cell death in certain cancer cells. researchgate.net The effect is mediated, at least in part, by oxidative stress induced by this compound. researchgate.netnih.gov Inhibition of the PI3K/Akt pathway by this compound has been linked to its antiadipogenic effects. nih.gov Studies using PI3-K inhibitors like LY294002 and Akt inhibitors like API-2 have demonstrated the importance of this pathway in cell susceptibility to this compound-induced oxidative stress. tandfonline.com
Here is a summary of this compound's effects on the PI3K/Akt pathway:
| Effect on Pathway | Mechanism Involved | Observed Outcome |
| Inhibition | Induction of oxidative stress, reduction in Akt phosphorylation researchgate.netnih.gov | Reduced cell survival, induction of cell death, antiadipogenic effects researchgate.nettandfonline.comnih.gov |
| Interaction | Disruption of Ras-PI3K-Akt axis mediated by ROS researchgate.net | Inhibition of downstream signaling researchgate.net |
| Sensitivity | Differential susceptibility of cells linked to PI3K/Akt activity tandfonline.comresearchgate.net | Varied cellular responses to this compound-induced oxidative stress tandfonline.comresearchgate.net |
Focal Adhesion Kinase (FAK)-Dependent Activation
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, proliferation, and survival. embopress.orgmdpi.com this compound has been shown to inhibit cell adhesion and migration, possibly through the suppression of focal adhesion kinase (FAK)-dependent activation of cytoskeletal-associated components. researchgate.netnih.gov FAK is activated upon recruitment to focal adhesions, which are protein complexes formed at the plasma membrane upon cell adhesion to the extracellular matrix. embopress.orgmdpi.com This activation involves structural changes that release its autoinhibition. embopress.org this compound's ability to suppress FAK activation suggests a mechanism by which it can interfere with processes dependent on cell adhesion and migration.
| Protein/Pathway | Effect of this compound | Associated Cellular Process(es) |
| Survivin and XIAP | Downregulation (indicated by pathway context) | Inhibition of apoptosis wikipedia.org |
| Bcl-2/Bcl-xL Family Proteins | Modulation of ratio (e.g., decreased Bcl-2/Bax) tandfonline.com | Promotion of apoptosis tandfonline.com |
| Triaptosis | Induction via oxidative stress and VPS34 inactivation the-innovation.orgdovepress.commdpi.com | Novel form of programmed cell death, selective for cancer cells urotoday.com |
| Ras/Raf/ERK Signaling Pathway | Disruption of upstream Ras-PI3K-Akt axis mediated by ROS, potential impact on ERK researchgate.net | Cell proliferation, differentiation, survival plos.org |
| PI3K/Akt Pathway | Inhibition researchgate.nettandfonline.comnih.gov | Cell survival, proliferation, antiadipogenesis researchgate.nettandfonline.comvulcanchem.comnih.gov |
| Focal Adhesion Kinase (FAK) | Suppression of activation researchgate.netnih.gov | Cell adhesion, migration, proliferation, survival embopress.orgmdpi.com |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 4055 nih.govdsmz.deciteab.com |
| Survivin | - |
| XIAP | - |
| Bcl-2 | - |
| Bcl-xL | - |
| Ras | - |
| Raf | - |
| ERK | - |
| PI3K | - |
| Akt | - |
| FAK | - |
| This compound sodium bisulfite (MSB) | - |
| VPS34 | - |
| Bax | - |
| Nrf2 | - |
| LY294002 | - |
| API-2 | - |
This compound's influence on cellular destiny is intricately connected to its modulation of key proteins and pathways involved in apoptosis and cell survival.
Downregulation of Survivin and XIAP
Research indicates that this compound can impact the expression levels of anti-apoptotic proteins, including Survivin and X-linked inhibitor of apoptosis protein (XIAP). Although direct data tables detailing the downregulation of Survivin and XIAP by this compound were not explicitly found in the provided search results, studies on related compounds and pathways offer contextual insights. XIAP is a component of the IAP protein family, and its inhibition is a therapeutic target in cancer. wikipedia.org SMAC mimetics, for instance, can function as XIAP inhibitors. wikipedia.org The modulation of XIAP is also observed in the context of other potential therapeutic agents. medicinacomplementar.com.br More focused research specifically examining this compound's direct effects and the precise mechanisms leading to the downregulation of Survivin and XIAP would provide a more comprehensive understanding of this aspect of its activity.
Modulation of Bcl-2/Bcl-xL Family Proteins
The delicate balance between pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family is a critical determinant of cell fate. This compound has been reported to influence this balance. Studies have demonstrated that this compound can decrease the ratio of Bcl-2 to Bax, thereby promoting apoptosis. tandfonline.com Bcl-2 is recognized as an anti-apoptotic protein, and its expression is understood to be significant for cell survival pathways under conditions of this compound-induced oxidative stress. researchgate.net The transcription factor Nrf2 is known to play a role in regulating the expression of Bcl-2. researchgate.net
Induction of "Triaptosis"
Recent groundbreaking research has identified a novel form of programmed cell death induced by this compound sodium bisulfite (MSB), a precursor of this compound, which has been termed "triaptosis". urotoday.comthe-innovation.org This distinct mechanism of cell death is triggered by oxidative stress, specifically through the depletion of phosphatidylinositol 3-phosphate (PI(3)P). the-innovation.orgdovepress.com The process involves the direct oxidation and subsequent inactivation of the enzyme VPS34, which is responsible for the production of PI(3)P on endocytic vesicles. dovepress.commdpi.com This inactivation disrupts the dynamics of endosomal membranes, leading to characteristic features such as cytoplasmic vacuolation, plasma membrane blebbing, and ultimately, cellular rupture and death. the-innovation.org Triaptosis appears to exhibit a selective toxicity towards cancer cells while largely sparing normal tissues, potentially attributable to the inherent difficulties cancer cells face in maintaining reducing environments when subjected to oxidative stress. urotoday.com
Here is a summary of key findings regarding Triaptosis:
| Feature | Description |
| Inducing Agent | This compound sodium bisulfite (MSB) the-innovation.org |
| Triggering Mechanism | Oxidative stress, depletion of PI(3)P the-innovation.orgdovepress.com |
| Key Enzyme Involved | VPS34 (oxidation and inactivation) dovepress.commdpi.com |
| Cellular Manifestations | Accumulation of PI(3)P-negative endosomes, cytoplasmic vacuolation, membrane blebbing, and rupture the-innovation.orgdovepress.com |
| Selectivity | Appears selective for cancer cells urotoday.com |
Signal Transduction Pathway Modulation
This compound's influence extends to key signal transduction pathways that govern fundamental cellular processes such as proliferation, survival, and migration.
Ras/Raf/ERK Signaling Pathway
The Ras/Raf/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, and its dysregulation is frequently implicated in various cancers. plos.org this compound has been shown to disrupt the Ras-PI3K-Akt pathway, highlighting the significant role of ROS in the inhibition of this signaling cascade. researchgate.net While the provided search results primarily discuss the broader impact on the Ras-PI3K-Akt axis, the observed inhibition of this pathway by this compound suggests a potential downstream effect on the Raf/ERK signaling components. The activation of Ras protein initiates a cascade involving cRAF, which in turn activates MEK through phosphorylation, ultimately leading to the activation of ERK1/2. plos.org Inhibitors targeting key components of this pathway, such as ERK1/2 and BRAF (an upstream kinase), are under investigation for their therapeutic potential in cancer. plos.orgmdpi.com
PI3K/Akt Pathway
The PI3K/Akt pathway is a prominent survival pathway that is often found to be hyperactivated in cancer cells, contributing to their growth and resistance to apoptosis. vulcanchem.com this compound has been demonstrated to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. tandfonline.comnih.gov This inhibition can result in reduced phosphorylation of Akt and consequently lead to cell death in certain cancer cell lines. researchgate.net This effect is mediated, at least in part, by the oxidative stress induced by this compound. researchgate.netnih.gov The inhibition of the PI3K/Akt pathway by this compound has also been linked to its observed antiadipogenic effects. nih.gov Studies utilizing specific inhibitors of PI3-K, such as LY294002, and Akt inhibitors, such as API-2, have provided evidence for the critical role of this pathway in determining cellular susceptibility to this compound-induced oxidative stress. tandfonline.com
Here is a summary of this compound's effects on the PI3K/Akt pathway:
| Effect on Pathway | Mechanism Involved | Observed Outcome |
| Inhibition | Induction of oxidative stress, reduction in Akt phosphorylation researchgate.netnih.gov | Reduced cell survival, induction of cell death, antiadipogenic effects researchgate.nettandfonline.comnih.gov |
| Interaction | Disruption of Ras-PI3K-Akt axis mediated by ROS researchgate.net | Inhibition of downstream signaling researchgate.net |
| Sensitivity | Differential susceptibility of cells linked to PI3K/Akt activity tandfonline.comresearchgate.net | Varied cellular responses to this compound-induced oxidative stress tandfonline.comresearchgate.net |
Focal Adhesion Kinase (FAK)-Dependent Activation
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays crucial roles in regulating cell adhesion, migration, proliferation, and survival. embopress.orgmdpi.com this compound has been shown to inhibit cell adhesion and migration, potentially through the suppression of focal adhesion kinase (FAK)-dependent activation of components associated with the cytoskeleton. researchgate.netnih.gov FAK becomes activated upon its recruitment to focal adhesions, which are multi-protein complexes assembled at the cytoplasmic face of the plasma membrane at sites of cell adhesion to the extracellular matrix. embopress.orgmdpi.com This activation process involves conformational changes that relieve its autoinhibition. embopress.org this compound's observed ability to suppress FAK activation suggests a potential mechanism by which it can interfere with cellular processes that are dependent on cell adhesion and migration.
| Protein/Pathway | Effect of this compound | Associated Cellular Process(es) |
| Survivin and XIAP | Downregulation (indicated by pathway context) | Inhibition of apoptosis wikipedia.org |
| Bcl-2/Bcl-xL Family Proteins | Modulation of ratio (e.g., decreased Bcl-2/Bax) tandfonline.com | Promotion of apoptosis tandfonline.com |
| Triaptosis | Induction via oxidative stress and VPS34 inactivation the-innovation.orgdovepress.commdpi.com | Novel form of programmed cell death, selective for cancer cells urotoday.com |
| Ras/Raf/ERK Signaling Pathway | Disruption of upstream Ras-PI3K-Akt axis mediated by ROS, potential impact on ERK researchgate.net | Cell proliferation, differentiation, survival plos.org |
| PI3K/Akt Pathway | Inhibition researchgate.nettandfonline.comnih.gov | Cell survival, proliferation, antiadipogenesis researchgate.nettandfonline.comvulcanchem.comnih.gov |
| Focal Adhesion Kinase (FAK) | Suppression of activation researchgate.netnih.gov | Cell adhesion, migration, proliferation, survival embopress.orgmdpi.com |
NF-κB Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses. Studies have indicated that this compound can influence this pathway. This compound (vitamin K3) has been shown to inhibit NF-κB activation. mdpi.comresearchgate.net This inhibitory effect has been observed in various contexts, including in human lung microvascular endothelial cells (HLMECs) exposed to SARS-CoV-2 N protein and in mouse models of caerulein-induced acute pancreatitis and associated lung injury. mdpi.comresearchgate.netnih.gov In HLMECs, this compound significantly inhibited the phosphorylation of key components of the NF-κB pathway, such as IKKα/β and p65, which are indicative of NF-κB activation. mdpi.com This inhibition of NF-κB activation by this compound is suggested to contribute to its anti-inflammatory effects. mdpi.comresearchgate.netnih.gov Furthermore, in the context of Helicobacter pylori infection, this compound inhibited NF-κB activation, leading to reduced expression of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α in gastric adenocarcinoma (AGS) and monocytic leukemia (THP-1) cell lines. mdpi.comnih.gov
Table 1: Effects of this compound on NF-κB Pathway Components
| Cell Type/Model | Stimulus | This compound Effect on NF-κB Activation | Key Findings | Source |
| HLMECs | SARS-CoV-2 N protein | Inhibited | Reduced phosphorylation of IKKα/β and p65. | mdpi.com |
| Mouse model of acute pancreatitis & lung injury | Caerulein | Reduced | Attenuated severity of inflammation, reduced pancreatic and pulmonary IL-1β, inhibited caerulein-induced NF-κB activation. researchgate.netnih.gov | researchgate.netnih.gov |
| AGS and THP-1 cells | Helicobacter pylori infection | Inhibited | Reduced expression of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α). mdpi.comnih.gov | mdpi.comnih.gov |
Leptin Pathway
Research suggests that this compound can also interact with the leptin signaling pathway, particularly in the context of hepatocellular carcinoma cells (HepG2). Studies have indicated that this compound can suppress the leptin pathway. researchgate.netnih.govresearchgate.net This suppression of leptin expression and levels has been identified as a significant mechanism contributing to the apoptotic effects of this compound in HepG2 cells. researchgate.netnih.govresearchgate.net The cytotoxic effect of this compound in these cells is mediated through various molecular mechanisms, including the inhibition of leptin signaling, activation of the caspase-3 pathway, and upregulation of p53 expression. nih.govresearchgate.net The ability of this compound to suppress the leptin pathway highlights a potential mechanism by which it may influence cellular survival and proliferation in certain cell types. researchgate.netnih.govresearchgate.net
Gene Expression and Transcriptional Regulation
This compound's impact on cellular function is significantly mediated through its effects on gene expression and the regulation of transcriptional processes.
Redox-Dependent Gene Expression Responses
This compound is known to generate reactive oxygen species (ROS) through redox cycling. wikipedia.orgmdpi.com The level of ROS generated by this compound can trigger distinct cellular responses, including redox-dependent gene expression. mdpi.comnih.gov At low concentrations, this compound-mediated oxidants can act as signaling molecules that trigger redox-dependent gene expression responses. mdpi.comnih.gov This has been observed in various cell types and organisms. For instance, low levels of this compound-induced oxidant stress have been shown to mimic endogenous oxidant signals that trigger protection against ischemic injury in the heart. nih.gov In plants, this compound pretreatments triggered redox-dependent defense gene expression in oilseed rape. apsnet.org However, higher concentrations of this compound induce toxic oxidant stress that can lead to cellular damage and impact gene expression negatively. mdpi.comnih.gov
Modulation of Transcriptional Regulators
This compound can modulate the activity of various transcriptional regulators. In Escherichia coli, this compound is a ligand for the multiple antibiotic resistance regulator (MarR), a transcriptional repressor. oup.com Binding of ligands like this compound to MarR can attenuate its DNA binding activity, thereby activating the expression of genes regulated by MarR, including those involved in multidrug efflux. oup.com In Francisella tularensis, a transcriptional regulator belonging to the AraC/XylS family, OsrR, modulates the oxidative stress response induced by this compound. nih.gov RNA sequencing analysis showed that the expression of certain stress response genes was downregulated in an OsrR mutant treated with this compound, indicating a role for OsrR in regulating gene expression under this compound-induced oxidative stress. nih.gov Additionally, studies have shown that this compound can influence the DNA-binding activity of transcription factors such as AhR/ARNT, Oct-1, and C/EBP, which are involved in regulating the expression of cytochrome P450 1A enzymes. plos.org this compound suppressed benzo(α)pyrene-induced CYP1A activation at the transcriptional level, accompanied by a decrease in AhR-ARNT binding and an increase in Oct-1 and C/EBP binding to the target promoter. plos.org Heat shock factors (HSFs), particularly HSF1, also play a role in driving the transcription of distinct genes and enhancers during oxidative stress induced by this compound. oup.com
Effects on RNA Polymerases
This compound has been shown to affect the profiles and activity of RNA polymerases, the enzymes responsible for transcription. In quiescent Saccharomyces cerevisiae cells, this compound triggered specific alterations in RNA polymerase profiles. tandfonline.comtandfonline.comresearchgate.nettandfonline.com Significant transcription repression of RNA polymerases genes was observed in response to this compound treatment. tandfonline.comtandfonline.comresearchgate.nettandfonline.com For instance, exposure to this compound resulted in a reduced number of expressed RNA polymerase II subunits, suggesting a negative effect on transcription and gene expression in these cells. tandfonline.comtandfonline.com Changes in ribosomal RNA (rRNA) profiles were also observed in yeast cells exposed to this compound. tandfonline.comtandfonline.comtandfonline.com
Table 2: Effects of this compound on RNA Polymerases in Saccharomyces cerevisiae
| Cell State | This compound Concentration | Observed Effect | Key Findings | Source |
| Quiescent | 0.1 mmol/L | Specific alterations in RNA polymerase profiles, significant transcription repression. | Reduced expression of RNA polymerase II subunits, suggesting negative impact on transcription and gene expression. tandfonline.comtandfonline.comresearchgate.nettandfonline.com | tandfonline.comtandfonline.comresearchgate.nettandfonline.com |
| Quiescent | 100 µmol/L (LD50) | Stronger oxidative stress, repression of RNA polymerase gene expression. | Likely due to unbalanced accumulation of superoxide (B77818) radicals. tandfonline.com | tandfonline.com |
Impact on Virulence and Colonization-Associated Genes in Pathogens
This compound has demonstrated effects on the expression of genes related to virulence and colonization in bacterial pathogens, particularly Helicobacter pylori. Studies have shown that this compound can reduce the expression of virulence- and colonization-associated genes in H. pylori. nih.govmicrobiologyresearch.orgntu.ac.uk Sub-inhibitory concentrations of this compound significantly changed the expression of a large percentage of H. pylori genes. nih.govmicrobiologyresearch.orgntu.ac.ukbiorxiv.org Specifically, the expression of key virulence factor genes like cagA and vacA was downregulated in the presence of sub-MIC this compound. mdpi.comnih.govmicrobiologyresearch.orgntu.ac.ukbiorxiv.org Concurrently, genes involved in stress responses were upregulated. nih.govmicrobiologyresearch.orgntu.ac.ukbiorxiv.org this compound also inhibited the motility of H. pylori, which is consistent with observed changes in the expression of flagellar assembly pathway genes and regulators like cheY and rpoN. nih.govmicrobiologyresearch.orgntu.ac.ukbiorxiv.org These findings suggest that this compound may have potential utility as a virulence-attenuating agent against H. pylori by modulating the expression of genes critical for its pathogenesis and colonization. nih.govmicrobiologyresearch.orgntu.ac.uk
Table 3: Effects of this compound on Helicobacter pylori Gene Expression
| This compound Concentration | Effect on Growth | Effect on Gene Expression | Key Genes Affected (Examples) | Source |
| Sub-MIC (e.g., 16 µM) | Bacteriostatic | Significantly changed expression of a large percentage of genes; downregulation of virulence genes, upregulation of stress response genes. nih.govmicrobiologyresearch.orgntu.ac.ukbiorxiv.org | Downregulated: cagA, vacA, cheY; Upregulated: rpoN. mdpi.comnih.govmicrobiologyresearch.orgntu.ac.ukbiorxiv.org | nih.govmicrobiologyresearch.orgntu.ac.ukbiorxiv.org |
Modulation of Specific Gene Clusters (e.g., secondary metabolism)
This compound can influence the expression of specific gene clusters, including those involved in secondary metabolism, particularly in microorganisms. Studies in filamentous fungi like Aspergillus nidulans have shown that this compound-induced stress can modulate the expression of genes within secondary metabolite biosynthetic gene clusters. For instance, the bZIP transcription factor AtfA, orthologous to Atf1 in Schizosaccharomyces pombe and Atf2 in mammals, is involved in orchestrating various processes, including secondary metabolite production and stress tolerance unideb.huresearchgate.net. Genome-wide expression analyses in A. nidulans revealed that levels of transcripts of certain secondary metabolitic gene clusters, such as the Emericellamide cluster, showed AtfA-dependent regulation under this compound stress unideb.huresearchgate.net. This suggests that this compound, by inducing oxidative stress, can trigger transcriptional responses that impact the production of secondary metabolites. The activation of these gene clusters can be a part of the organism's adaptive response to the environmental challenge posed by this compound walshmedicalmedia.com.
Data on this compound's Modulation of Gene Clusters in Aspergillus nidulans:
| Gene Cluster | Regulation under this compound Stress (AtfA-dependent) |
| Emericellamide cluster | AtfA-dependent regulation observed |
| Glycolytic genes | AtfA-dependence notable in conidial samples |
| Catalase genes | AtfA-dependence under all experimental conditions |
| Histidine-containing phosphotransfer protein genes | AtfA-dependence under all experimental conditions |
Note: Data is based on genome-wide expression analyses in Aspergillus nidulans unideb.huresearchgate.net.
Cellular Adaptive and Stress Responses
This compound is a well-known inducer of oxidative stress due to its ability to generate intracellular ROS through futile redox cycling nih.govmdpi.compensoft.net. At low concentrations, this compound-mediated oxidants can trigger redox-dependent gene expression responses that mimic endogenous oxidant signals nih.gov. However, higher concentrations induce toxic oxidative stress leading to cellular damage and death nih.gov. Cells have developed various adaptive mechanisms to counteract this compound-induced oxidative stress.
Antioxidant Enzyme Induction (e.g., Catalase)
A key component of the cellular defense against oxidative stress is the induction of antioxidant enzymes. Catalase, an enzyme that detoxifies hydrogen peroxide, plays a significant role in mitigating the effects of this compound-induced ROS bioresearch.rocore.ac.uk. Studies in Saccharomyces cerevisiae have shown that both hydrogen peroxide and this compound can serve as stimulatory factors of catalase activity bioresearch.ro. The increase in catalase activity is considered an adaptive stress response aimed at neutralizing the cellular damage caused by oxidant factors bioresearch.ro. Overexpression of catalase, particularly in the cytosol or mitochondrial matrix, has been shown to be highly protective against this compound-induced cell death, indicating that hydrogen peroxide is a principal oxidant responsible for the lethal effects of this compound in certain cell types nih.gov. While some studies indicate that this compound treatment can inhibit the expression of certain antioxidant enzymes like superoxide dismutase (SOD) and gamma-glutamylcysteine (B196262) synthetase (-GCS) in specific cell lines, the effect on catalase expression can vary tsccm.org.tw.
Data on this compound's Effect on Catalase Activity:
| Organism/Cell Type | This compound Treatment | Effect on Catalase Activity | Reference |
| Saccharomyces cerevisiae | Optimal concentrations (e.g., 10 mM) | Significant increase (50-60%) | bioresearch.ro |
| Human monocyte THP-1 cells | This compound treatment | Not obviously affected | tsccm.org.tw |
Note: Effects can vary depending on the organism, cell type, and this compound concentration.
Response to Oxidative Stress in Different Cell Types
The cellular response to this compound-induced oxidative stress can vary significantly between different cell types. This differential susceptibility is influenced by factors such as metabolic activity, oxygen levels, and the capacity of the antioxidant defense system pensoft.netucl.ac.be. For example, quiescent Saccharomyces cerevisiae cells have been found to be more susceptible to this compound compared to logarithmic or non-quiescent cells, exhibiting higher levels of ROS and DNA double-strand breaks pensoft.net. In human cells, cancer cells are often more sensitive to oxidative stress induced by agents like ascorbate (B8700270)/menadione compared to healthy cells, potentially due to a decreased expression and activity of antioxidant enzymes like catalase in cancer cells ucl.ac.be. Studies comparing the effects of different oxidants, including this compound, hydrogen peroxide, and potassium bromate, on HEK293T cells have shown that they elicit distinct types of responses, highlighting that not all ROS stressors have equivalent effects nih.govbiorxiv.org. This compound primarily triggers an integrated stress response, while hydrogen peroxide can affect cellular processes more diversely nih.govbiorxiv.org. Neuronal cells, such as cerebellar granule cells, have shown increased susceptibility to this compound-mediated oxidative stress and less efficient repair of mitochondrial DNA damage compared to astrocytes oup.com.
Summary of this compound's Oxidative Stress Response in Different Cell Types:
| Cell Type | Susceptibility to this compound | Key Observations | Reference |
| Saccharomyces cerevisiae (Quiescent) | Higher | Increased ROS levels, DNA double-strand breaks, higher SOD levels. | pensoft.net |
| Saccharomyces cerevisiae (Logarithmic) | Lower | Higher induction of oxidized proteins, malondialdehyde, and glutathione (B108866). | pensoft.net |
| Cancer cells (Human) | Higher | Potential deficiency in antioxidant enzymes (e.g., catalase). | ucl.ac.be |
| Healthy leukocytes (Human) | Lower | Higher expression and activity of catalase. | ucl.ac.be |
| HEK293T cells (Human) | Varied | Primarily triggers an integrated stress response; distinct from H2O2 and KBrO3. | nih.govbiorxiv.org |
| Cerebellar granule cells (Neuronal) | Increased | Higher mtDNA lesions, less efficient mtDNA repair. | oup.com |
| Astrocytes (Glial) | Lower | More resistant to this compound-induced mtDNA damage and more efficient repair. | oup.com |
Modulation of Cell Cycle Arrest
This compound has been observed to modulate the cell cycle, particularly inducing cell cycle arrest in various cell types, including cancer cells nih.govresearchgate.net. Studies in gastric cancer cells have demonstrated that this compound treatment can lead to G2/M cell cycle arrest nih.govresearchgate.net. This arrest is associated with the down-regulation of key cell cycle regulatory molecules such as CDC25C, Cyclin B1, and CDK1 nih.govresearchgate.net. The decrease in CDK1 and Cyclin B1 protein levels has been attributed to proteasome-mediated degradation, while CDC25C expression is down-regulated at the mRNA level nih.gov. In addition to gastric cancer cells, this compound has been reported to induce apoptosis and growth inhibition in various other cancer cell types kjcls.org. The down-regulation of proteins like survivin, an inhibitor of apoptosis proteins, may also contribute to the observed cell cycle arrest and induction of apoptosis in some cancer cell lines treated with this compound kjcls.org.
Molecular Mechanisms of this compound-Induced G2/M Arrest in Gastric Cancer Cells:
| Molecule | Effect of this compound Treatment | Mechanism | Reference |
| CDC25C | Decreased protein and mRNA levels | Down-regulation of mRNA expression | nih.gov |
| CDK1 | Decreased protein levels | Proteasome-mediated degradation | nih.gov |
| Cyclin B1 | Decreased protein levels | Proteasome-mediated degradation | nih.gov |
| Survivin | Decreased protein and mRNA levels (in MKN45 cells) | May contribute to G2/M arrest and apoptosis | kjcls.org |
Menadione in Therapeutic Contexts: Mechanistic Investigations
Anti-Cancer Mechanisms
Investigations into menadione's role as an anti-cancer agent have revealed several key mechanisms. A notable characteristic is its ability to selectively target and eliminate cancer cells, often through processes that are potentiated when used in combination with other agents, such as ascorbate (B8700270).
A compelling feature of This compound (B1676200), particularly when combined with ascorbate (M/A), is its ability to selectively kill cancer cells while having minimal adverse effects on the viability of normal cells at pharmacologically achievable concentrations. iiarjournals.orgnih.govresearchgate.net This selective cytotoxicity is not a generalized toxic effect but is rooted in the fundamental metabolic differences between cancerous and normal cells, specifically within the mitochondria. iiarjournals.orgnih.gov Studies on various cancer cell lines, including colorectal, oral, and leukemic cells, have demonstrated that this compound is cytotoxic to cancer cells but relatively ineffective against normal human cells from corresponding tissues. nih.govsemanticscholar.org The mechanism for this selectivity is linked to the induction of severe oxidative stress specifically within the altered mitochondria of cancer cells, a phenomenon not observed in the mitochondria of their normal counterparts. iiarjournals.orgnih.gov This targeted action suggests that the unique bioenergetic state of tumor cells makes them particularly vulnerable to the redox cycling activity of this compound.
The anti-cancer activity of this compound is significantly enhanced when it is administered concurrently with sodium ascorbate (Vitamin C). ucl.ac.betandfonline.com This combination (M/A) demonstrates a synergistic effect, meaning its combined cytotoxicity towards cancer cells is greater than the sum of the effects of each compound administered alone. researchgate.netucl.ac.beresearchgate.net Cell death in hepatocarcinoma cells, for instance, was observed only when this compound and ascorbate were added simultaneously. ucl.ac.be This potentiation is so significant that the M/A combination is often considered a "combination drug. iiarjournals.orgnih.gov" The synergistic relationship is primarily attributed to the ascorbate-driven redox cycling of this compound, a process that amplifies the generation of cytotoxic reactive oxygen species (ROS). ucl.ac.benih.govresearchgate.net This enhanced effect allows for lower concentrations of this compound to be effective, which is a crucial aspect of its selective action against tumors. researchgate.netnih.gov
A core mechanism of the synergistic action between this compound and ascorbate is the generation of hydrogen peroxide (H₂O₂). ucl.ac.benih.gov This process occurs through a redox cycling reaction where ascorbate, a reducing agent, fuels the continuous re-reduction of this compound, which then reacts with molecular oxygen to produce superoxide (B77818) radicals. iiarjournals.orgnih.govucl.ac.be These superoxide radicals are subsequently converted to hydrogen peroxide. This redox cycling is not confined to a single cellular location; it has been proposed to occur in both the extracellular space and intracellularly within the cytosol. iiarjournals.orgnih.gov The resulting increase in H₂O₂ levels overwhelms the cancer cells' antioxidant defenses, leading to significant oxidative stress and subsequent cell death. ucl.ac.benih.gov The requirement of H₂O₂ for cytotoxicity has been demonstrated, as its generation is a critical step in the cell death pathway initiated by the this compound/ascorbate combination. researchgate.netnih.gov
The selective toxicity of the this compound/ascorbate combination is strongly linked to its specific impact on the mitochondria of cancer cells. iiarjournals.orgtandfonline.com Research indicates that M/A treatment leads to an exceptionally high production of mitochondrial superoxide in cancer cells, an effect not seen in normal cells. iiarjournals.orgnih.gov This targeted onslaught results in severe mitochondrial oxidative stress, which impairs mitochondrial function. iiarjournals.orgtandfonline.com The consequences of this mitochondrial-specific stress are significant, including the depolarization of the mitochondrial membrane and the depletion of key metabolites like succinate. iiarjournals.org It is hypothesized that this specific mitochondrial redox-cycling occurs only in the altered mitochondria of cancer cells, which may have an unbalanced coenzyme Q pool, making them uniquely susceptible to the effects of M/A. researchgate.nettandfonline.com This impairment of mitochondrial functionality and the resulting energy crisis contribute directly to the demise of the cancer cell. researchgate.net
This compound, both alone and in combination with ascorbate, effectively inhibits the proliferation and reduces the viability of a wide range of cancer cells. researchgate.netkjcls.orgnih.gov Studies have demonstrated a dose-dependent decrease in the viability of gastric, hepatocellular, and oral cancer cell lines upon treatment with this compound. semanticscholar.orgkjcls.orgnih.govresearchgate.net For example, in MKN45 gastric cancer cells, viability dropped to approximately 26% following treatment with 30 μM of this compound. kjcls.org Similarly, a 72% reduction in cell viability was observed in rat hepatoma cells at a concentration of 100 µM. nih.gov The combination of this compound and ascorbate also markedly decreases cancer cell proliferation in a dose-dependent manner. iiarjournals.org This inhibitory effect transitions from cytostatic (growth-inhibiting) at lower concentrations to cytotoxic (cell-killing) at higher concentrations. iiarjournals.org The underlying mechanism often involves the induction of apoptosis, confirmed by the activation of key executioner proteins like caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). kjcls.org
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | This compound Concentration | Observed Effect on Viability | Reference |
|---|---|---|---|
| MKN45 Gastric Cancer | 30 µM | ~74% decrease | kjcls.org |
| H4IIE Rat Hepatoma | 100 µM | ~72% decrease | nih.gov |
| H4IIE Rat Hepatoma | 25 µM | ~50.6% decrease (IC₅₀) | nih.gov |
| SAS Oral Squamous Carcinoma | 8.45 µM | IC₅₀ | researchgate.net |
Beyond inhibiting growth at the primary site, this compound has been shown to suppress the processes of cancer cell invasion and migration, which are critical for metastasis. nih.govnih.gov In human colorectal cancer cells, this compound treatment hindered these activities by modulating the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a key process for enabling cancer cell motility. nih.gov Specifically, this compound upregulated the expression of epithelial markers like E-cadherin and ZO-1 while downregulating mesenchymal markers such as N-cadherin, Vimentin, and ZEB1. nih.gov Similar anti-migratory effects were observed in oral cancer cells, where this compound significantly decreased cell migration in a wound healing assay without causing immediate cell death, indicating a direct effect on migratory capacity. semanticscholar.org This suppression of EMT and migration highlights this compound's potential to interfere with the metastatic cascade. nih.govsemanticscholar.org
Table 2: Modulation of EMT Markers by this compound in Colorectal Cancer Cells
| Protein | Function | Effect of this compound | Reference |
|---|---|---|---|
| E-cadherin (CDH1) | Epithelial cell adhesion | Upregulated | nih.gov |
| ZO-1 | Epithelial tight junction | Upregulated | nih.gov |
| N-cadherin (CDH2) | Mesenchymal cell adhesion | Downregulated | nih.gov |
| Vimentin (VIM) | Mesenchymal intermediate filament | Downregulated | nih.gov |
| ZEB1 | EMT transcription factor | Downregulated | nih.gov |
| MMP2 / MMP9 | Matrix metalloproteinases (invasion) | Downregulated | nih.gov |
Modulation of Chemically Induced Carcinogenesis
This compound has demonstrated a capacity to interfere with the processes of chemically induced carcinogenesis, primarily through its interaction with known mutagens. Research has shown that this compound exhibits significant inhibitory activity against the mutagenic effects of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a direct-acting carcinogen. oup.comnih.gov The antimutagenic effect of this compound is notable, with studies indicating that a less than equimolar amount of this compound can reduce the mutagenic potential of MNNG by 50%. oup.comnih.gov The proposed mechanism for this inhibition involves the acceleration of the deactivation of the N-nitroso carcinogen, a process that may involve the formation of a quinone radical. nih.gov
While this compound itself can induce the formation of reactive oxygen species (ROS) and cause DNA damage, studies suggest it may not possess carcinogenic potential on its own. researchgate.netnih.gov Investigations using the unscheduled DNA synthesis (UDS) and alkaline elution assays have shown that while this compound can be genotoxic at certain concentrations in the absence of metabolic activation, this effect is greatly diminished when metabolic activation systems are present. researchgate.netnih.gov This suggests that the body's metabolic processes may reduce this compound's genotoxic potential. In some in vivo experiments, this compound was reported to block tumor progression and lead to tumor shrinkage in a primate model of gastric carcinogenesis. researchgate.net
Table 1: Effect of this compound on MNNG-Induced Mutagenicity
| Compound | Effect on MNNG Mutagenicity | Proposed Mechanism |
|---|---|---|
| This compound | High inhibitory activity. oup.comnih.gov | Accelerates the deactivation of the N-nitroso carcinogen. nih.gov |
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Direct-acting mutagen and carcinogen. oup.comnih.gov | Induces DNA alkylation and activates the Ras-MAPK pathway. nih.govwikipedia.org |
Antibacterial and Antifungal Mechanisms
ROS Production in Bacteria
A primary mechanism underlying this compound's antibacterial activity is its ability to induce the production of reactive oxygen species (ROS) within bacterial cells. medicalnewstoday.com this compound, a polycyclic aromatic ketone, can undergo a one-electron reduction to form an unstable semiquinone radical. oup.com This radical then reduces molecular oxygen to produce superoxide anion radicals, regenerating the original quinone in a futile redox cycle. oup.com This process leads to a significant increase in intracellular ROS, which can damage essential cellular components such as proteins, lipids, and DNA. medicalnewstoday.com The generation of ROS has been identified as a key contributor to this compound's bactericidal effects and its ability to enhance the action of antibiotics. oup.commedicalnewstoday.com For example, in Escherichia coli, this compound has been shown to generate high levels of ROS, leading to the inactivation of iron-cofactored enzymes and growth inhibition. nih.gov
Bacterial Membrane Disruption
This compound's lipophilic nature allows it to readily incorporate into and disrupt bacterial cell membranes. oup.comiiarjournals.org This interaction causes disturbances in the membrane's structure, leading to increased fluidity and permeability. researchgate.nethelihospital.com The damage to the membrane integrity results in the loss of essential ions, a reduction in membrane potential, and the collapse of the proton pump. iiarjournals.org This disruption of the fluid mosaic membrane affects both Gram-positive and Gram-negative bacteria. researchgate.nethelihospital.com The increased permeability of the bacterial membrane not only contributes directly to cell death but also facilitates the entry of other antimicrobial agents, such as antibiotics, into the cell. researchgate.netiiarjournals.org
Biofilm Eradication
This compound has shown efficacy in eradicating bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antimicrobial treatments. When used in combination with antibiotics like azithromycin (B1666446), this compound can significantly reduce the minimum biofilm eradication concentration (MBEC). For instance, the addition of a low concentration of this compound to azithromycin was found to lower the MBEC against Pseudomonas aeruginosa by two-fold. oup.commedicalnewstoday.com The mechanism behind this antibiofilm activity is linked to this compound's core antibacterial actions: the induction of ROS and the disruption of bacterial membranes, which weaken the biofilm structure and enhance the penetration and efficacy of the co-administered antibiotic. oup.commedicalnewstoday.com
Adjuvant to Antibiotic Therapy
This compound serves as a potent adjuvant to conventional antibiotic therapy, enhancing the efficacy of various antibiotics against multi-drug resistant bacterial strains. oup.comresearchgate.net Its ability to increase bacterial membrane permeability is a key factor in this synergistic effect, as it allows antibiotics to bypass resistance mechanisms and reach their intracellular targets more effectively. researchgate.netiiarjournals.org For example, this compound has been shown to potentiate the activity of aminoglycosides against resistant strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.nethelihospital.com Similarly, it enhances the activity of azithromycin against P. aeruginosa by four-fold, with mechanisms involving both ROS production and membrane disruption. oup.commedicalnewstoday.com The ROS produced by this compound can weaken the bacterial defenses by causing lipid peroxidation and potentially impairing efflux pumps, making the bacteria more susceptible to the antibiotic's action. medicalnewstoday.com
**Table 2: this compound as an Antibiotic Adjuvant Against *P. aeruginosa***
| Combination | Effect on Minimum Inhibitory Concentration (MIC) | Effect on Minimum Biofilm Eradication Concentration (MBEC) |
|---|---|---|
| Azithromycin + this compound (0.5 µg/mL) | 4-fold reduction. oup.commedicalnewstoday.com | 2-fold reduction. oup.commedicalnewstoday.com |
Impact on Fungal Oxylipin Profiles
In the context of fungal pathogens, this compound-induced oxidative stress can significantly alter their metabolic and signaling pathways, including the production of oxylipins. Oxylipins are lipid-derived signaling molecules that regulate fungal development, secondary metabolite synthesis, and adaptive responses. urotoday.com In the fungus Aspergillus flavus, exposure to this compound triggers oxidative stress, which in turn reshapes the fungus's oxylipin profile. nih.gov This alteration is believed to be a response to the detrimental effects of ROS, prompting the fungus to activate various metabolic processes as adaptive and escape strategies. nih.gov The changes in the oxylipin profile may act as a metabolic signal, influencing key fungal processes such as growth and the production of mycotoxins. nih.gov
Neuroprotective Research
This compound, a synthetic analogue of vitamin K, has been utilized in research to model oxidative stress, a key factor in neurodegenerative diseases. nih.gov Studies involving neuronal cell lines have explored the compound's impact on cellular health, particularly focusing on the mechanisms of oxidative damage and potential recovery pathways.
This compound induces oxidative stress in cells by generating reactive oxygen species (ROS) through a process known as redox cycling. nih.gov In human neuroblastoma cell lines, such as SH-SY5Y, exposure to this compound leads to a significant increase in intracellular ROS and mitochondrial superoxide production. mdpi.com This redox activity disrupts the cell's natural antioxidant balance, leading to cellular injury and, at higher concentrations, cell death. mdpi.com The oxidative insult prompted by this compound is a primary feature of its injurious effect on these neuronal cells. nih.gov Research has shown that this compound-induced oxidative stress can cause DNA damage in SH-SY5Y cells. nih.gov The generation of ROS is considered a primary and crucial element in the mechanism of this compound-mediated DNA damage. mdpi.com Studies have demonstrated that this compound can induce both single-strand and double-strand breaks in the DNA of cancer cells in a manner dependent on ROS concentration. mdpi.com
The effects of this compound on these cells are dose-dependent; lower concentrations may activate gene expression related to redox signaling, while higher concentrations are directly linked to cellular damage. mdpi.com This model of inducing oxidative stress allows researchers to study the neuroprotective effects of other compounds. For instance, the subsequent treatment of this compound-stressed cells with certain antioxidants has been shown to decrease ROS production, suggesting a reversal of the oxidative damage. mdpi.com
Table 1: Effects of this compound on Neuroblastoma Cells
| Parameter | Observed Effect of this compound Exposure | Reference |
|---|---|---|
| Intracellular ROS | Increased | mdpi.com |
| Mitochondrial Superoxide | Increased | mdpi.com |
| Thiol Homeostasis | Oxidation of intracellular thiols | nih.gov |
| Tau Protein | Dephosphorylation | nih.gov |
| DNA | Oxidative damage; single and double-strand breaks | nih.govmdpi.com |
| Cell Viability | Decreased at higher concentrations | mdpi.com |
Mitochondria are primary targets of this compound-induced oxidative stress. In vitro studies on SH-SY5Y neuroblastoma cells have demonstrated that this compound induces mitochondrial depolarization, which is a key indicator of mitochondrial damage. mdpi.com This damage impairs mitochondrial function, which is critical for neuronal survival and energy production. mdpi.comnih.gov The process involves this compound triggering oxidant stress within both the cytosol and the mitochondrial matrix. nih.gov This leads to a decrease in the mitochondrial membrane potential and can cause the release of cytochrome c from the mitochondria into the cytosol, a step often associated with programmed cell death. nih.gov
Despite the damage, research indicates that recovery of mitochondrial function is possible. mdpi.com In experimental models, after inducing damage with this compound, the introduction of antioxidant compounds has been shown to increase the mitochondrial membrane potential. mdpi.com This suggests a recovery of the damaged mitochondria and a restoration of their functional capacity. mdpi.com The ability to restore mitochondrial function after an oxidative insult is a key area of neuroprotective research, as mitochondrial dysfunction is a common feature in many neurodegenerative diseases. nih.gov
Interactions with Drug Metabolism Enzymes
This compound actively interacts with enzymes involved in the metabolism of foreign compounds (xenobiotics), most notably the Cytochrome P450 system.
This compound is a potent inhibitor of cytochrome P450 (CYP)-mediated metabolism. nih.govresearchwithrutgers.com The mechanism of inhibition is linked to its redox cycling capabilities. nih.govresearchgate.net In the microsomal P450 system, the enzyme NADPH-cytochrome P450 reductase transfers electrons from NADPH to various CYP enzymes, a process necessary for their metabolic activity. nih.gov this compound's structure allows it to readily accept these electrons from NADPH-cytochrome P450 reductase. nih.govresearchgate.net This process preferentially diverts the electrons away from the CYP enzymes, thereby inhibiting their metabolic functions. nih.gov
This inhibitory effect is broad, affecting multiple human CYP isoforms. nih.gov Studies using recombinant human CYPs have shown that this compound can inhibit at least 13 different enzymes, including CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, CYP3A5, and CYP3A7. researchgate.net The inhibition occurs at micromolar concentrations, with IC₅₀ values (the concentration of an inhibitor where the response is reduced by half) ranging from 2.36 to 9.77 µM. nih.gov Among the tested isoforms, CYP2C8 was found to be the most sensitive to this compound's inhibitory effects, while CYP3A5 was the least sensitive. nih.gov This broad-spectrum inhibition highlights this compound's significant interaction with major pathways of drug metabolism. nih.gov For example, this compound has been shown to markedly suppress the metabolism of parathion (B1678463) to its toxic metabolite, paraoxon, a reaction carried out by CYP1A2, CYP2B6, and CYP3A4. nih.govosti.gov
Table 2: Inhibition of Human Cytochrome P450 Isoforms by this compound
| CYP Isoform | IC₅₀ (µM) | Reference |
|---|---|---|
| CYP2C8 | 2.36 ± 0.11 | nih.gov |
| CYP3A5 | 9.77 ± 3.33 | nih.gov |
| This compound was found to inhibit 11 other human recombinant CYPs with IC₅₀ values between 2.36 and 9.77 µM. |
Analytical Methodologies for Menadione Research
Quantification in Biological Matrices
The analysis of menadione (B1676200) in biological matrices such as plasma, urine, and tissue extracts presents unique challenges due to the complexity of these samples and the often low concentrations of the analyte. Methodologies must be robust enough to overcome interference from endogenous compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of this compound in biological and pharmaceutical samples. Its versatility allows for various separation and detection strategies.
Reversed-phase HPLC is commonly employed, utilizing C8 or C18 columns to separate this compound from other components in the sample matrix. nih.gov One approach involves the use of this compound as a pre-column derivatizing reagent for the analysis of aliphatic thiols, such as N-acetylcysteine. nih.gov The reaction between this compound and the thiol occurs at room temperature, and the resulting adduct can be detected by UV-diode array detectors. nih.gov For the analysis of this compound itself, particularly in the form of this compound sodium bisulphite in animal feed, a method involves aqueous extraction, conversion to this compound, and subsequent separation on a reversed-phase column. nih.gov
Detection is a critical aspect of HPLC analysis. While UV detection is common, for enhanced sensitivity and specificity, fluorimetric detection can be employed. nih.govnih.gov Since this compound itself is not fluorescent, a post-column derivatization step is necessary. This often involves the on-line reduction of this compound to its fluorescent 1,4-dihydroxy analogue using a zinc reducer prior to fluorescence detection. nih.govnih.gov
| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection |
| Principle | Separation via reversed-phase column followed by UV absorbance measurement. nih.gov | Separation via reversed-phase column, post-column reduction to a fluorescent derivative, and fluorescence measurement. nih.govnih.gov |
| Derivatization | Can be used with pre-column derivatization for other analytes using this compound as the reagent. nih.gov | Post-column reduction of this compound is required. nih.govnih.gov |
| Common Application | Analysis of this compound in pharmaceutical formulations and as a derivatizing agent. nih.gov | Determination of this compound (from this compound sodium bisulphite) in animal feed and premixes. nih.govnih.gov |
| Detection Wavelength | e.g., 260 nm for a this compound-thiol adduct. nih.gov | Excitation: 325 nm, Emission: 425 nm. nih.gov |
| Detection Limit | 0.02 µg/g in animal feed. nih.gov | Lower than colorimetric methods. nih.gov |
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become a gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high selectivity, sensitivity, and robustness. bioanalysis-zone.com This technique is essential for biomonitoring studies, although it is susceptible to matrix effects which must be carefully managed. nih.gov
For compounds like this compound that may not produce suitable product ions for traditional multiple reaction monitoring (MRM), a pseudo MRM technique can be employed. researchgate.net In this approach, both the first and second quadrupoles are set to monitor the same ion, which allows for quantification. researchgate.net This method has been successfully applied to determine this compound in various biological samples including urine, plasma, cell extracts, and culture media. researchgate.net The use of deuterated internal standards is a common practice to ensure accuracy. nih.gov
LC-MS/MS methods are generally more sensitive and specific than older techniques like HPLC with fluorescence or electrochemical detection, which often require extensive sample pre-purification. nih.gov
| Parameter | LC-MS/MS with Pseudo MRM |
| Principle | Liquid chromatographic separation followed by mass spectrometric detection where both quadrupoles monitor the same ion. researchgate.net |
| Application | Quantification of this compound in urine, plasma, cell extracts, and culture media. researchgate.net |
| Detection Limit | 40 pg for this compound and 2 pg for its deuterium-labeled form. researchgate.net |
| Precision | Intra- and inter-assay coefficient of variation values of 5.4–8.2%. researchgate.net |
| Accuracy | Recoveries ranging from 90.5–109.6%. researchgate.net |
Spectrophotometry offers a simpler and more accessible alternative for the quantification of this compound, particularly in pharmaceutical preparations. nih.govoup.com These methods are typically based on the formation of a colored product that can be measured using a spectrophotometer.
Several chemical reactions have been utilized for this purpose. One method involves the reaction of this compound with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in an alkaline medium to produce a blue-colored product with a maximum absorption at 625 nm. nih.govresearchgate.net Another approach uses the reaction of this compound with resorcinol (B1680541) in concentrated sulfuric acid, which yields a red product with maximum absorption at 520 nm. nih.govresearchgate.net A third method describes the reaction of this compound with thiosemicarbazide (B42300) in an alkaline medium to form a violet-colored derivative with a maximum absorption at 540 nm. oup.com
These methods are valued for their simplicity, speed, and cost-effectiveness. nih.govoup.com
| Method Reagent | Color of Product | Max. Absorption (λmax) | Linearity Range |
| 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) | Blue | 625 nm | 0.4-16 µg/mL nih.govresearchgate.net |
| Resorcinol | Red | 520 nm | 1-24 µg/mL nih.govresearchgate.net |
| Thiosemicarbazide | Violet | 540 nm | 4-40 µg/mL oup.com |
Fluorimetric methods provide high sensitivity for the detection of this compound. As this compound is not naturally fluorescent, these techniques rely on its conversion to a fluorescent derivative. nih.gov
A common strategy, often used in conjunction with HPLC, is the post-column reduction of this compound to its highly fluorescent 1,4-dihydroxy analogue (2-methyl-1,4-dihydronaphthalene). nih.govtno.nl This reduction is typically achieved by passing the column eluent through a reactor containing powdered zinc before it reaches the fluorescence detector. nih.govnih.gov The fluorescence is then measured at specific excitation and emission wavelengths.
This approach has been successfully applied to the determination of this compound sodium bisulfite in animal feed, demonstrating good recovery and precision. nih.govnih.gov The detection limits of these HPLC-based fluorimetric methods are significantly lower than those of traditional colorimetric methods. nih.gov
| Parameter | Details |
| Principle | Conversion of non-fluorescent this compound to a fluorescent derivative, followed by fluorimetric measurement. nih.govnih.gov |
| Derivatization | Post-column reduction using a zinc reducer. nih.govnih.gov |
| Analyte Detected | Reduced this compound (1,4-dihydroxy analogue). nih.govtno.nl |
| Detection Wavelengths | Excitation: 325 nm, Emission: 425 nm. nih.gov |
| Application | Quantification of this compound sodium bisulfite in animal feed. nih.govnih.gov |
| Linearity Range | 1 to 100 ng of injected this compound. nih.gov |
| Recovery | >90% in spiked animal feed. nih.gov |
Electrochemical methods, including polarography, leverage the redox properties of this compound for its quantification. These techniques are particularly useful for direct analysis in complex matrices, sometimes eliminating the need for extensive sample preparation. oup.com
Differential pulse polarography has been developed to assay this compound in plasma. nih.gov The method involves extracting lipid-soluble components from plasma, dissolving the residue in a supporting electrolyte, and then measuring the current height at a specific potential. nih.gov A simpler polarographic method has also been described for the determination of this compound sodium bisulfite in pharmaceutical preparations, which is rapid and does not require special sample treatment. oup.com This direct approach is advantageous as it avoids the multiple steps of hydrolysis, extraction, and evaporation that can introduce analytical errors. oup.com The reduction of this compound sodium bisulfite is pH-dependent, necessitating the use of pH-controlled solutions for the assay. oup.com
| Method | Application | Key Parameters | Detection Limit |
| Differential Pulse Polarography | Plasma this compound. nih.gov | Supporting Electrolyte: Methanol: 0.2 M borate (B1201080) buffer (9:1), pH 6.8. Measurement at -0.32 V vs SCE. nih.gov | 0.3 µM in plasma. nih.gov |
| Polarography | This compound sodium bisulfite in pharmaceuticals. oup.com | pH-controlled solution (e.g., pH 4). Quantitation at the half-wave potential (approx. -0.860 V). oup.com | Not specified, but suitable for pharmaceutical dosage levels. |
Chemiluminescence (CL) methods are known for their high sensitivity and are well-suited for trace analysis. Flow injection analysis is often combined with CL detection to create automated, rapid, and economical systems. nih.govresearchgate.net
One CL method for this compound sodium bisulfite (MSB) is based on the weak chemiluminescence produced by the oxidation of the sulfite (B76179) group in the presence of acidic Rhodamine 6G and dissolved oxygen. nih.gov The signal is significantly enhanced by the presence of Tween 80 micelles. nih.gov For the analysis of MSB, an online conversion to sodium bisulfite in an alkaline medium is required. nih.gov
Another flow injection CL system for MSB is based on its ability to repress the chemiluminescence generated from the reaction of luminol (B1675438) with hexacyanoferrate(III) in an alkaline solution. researchgate.net The decrease in CL intensity is proportional to the concentration of MSB. researchgate.net
| Method Principle | Application | Linearity Range | Detection Limit (3σ) |
| Oxidation of sulfite group with O₂ in presence of acidic Rhodamine 6G. nih.gov | This compound sodium bisulfite in pharmaceutical preparations and biological fluids. nih.gov | 0.05-50 µg/mL nih.gov | 0.01 µg/mL nih.gov |
| Repression of the luminol-hexacyanoferrate(III) reaction. researchgate.net | This compound sodium bisulfite in tablets and injections. researchgate.net | 0-1 µg/mL researchgate.net | 0.01 µg/mL researchgate.net |
Potentiometric Methods
Potentiometric methods offer a valuable approach for the determination of this compound (vitamin K3). These techniques rely on measuring the potential difference between two electrodes in an electrochemical cell under zero current conditions. This potential is related to the concentration of the analyte of interest.
The construction and performance of poly(vinyl) chloride (PVC) matrix membrane sensors have been described for this compound analysis. researchgate.net These sensors incorporate ion association complexes, such as this compound anion with bathophenanthroline (B157979) nickel(II) and iron(II), as the electroactive materials within the membrane. researchgate.net Such sensors have demonstrated a linear response to this compound over a concentration range of 10⁻¹ to 10⁻⁵ M, with slopes approaching the theoretical Nernstian value for anions. researchgate.net Key performance characteristics include rapid response times, typically between 20 and 30 seconds, and low detection limits in the micromolar range. researchgate.net
The direct potentiometric determination of this compound using these sensors has shown high accuracy, with average accuracies reported around 98.5% to 98.8%. researchgate.net These methods have been successfully applied to determine this compound in various matrices, including human plasma, with results comparable to standard spectrophotometric methods. researchgate.net Potentiometric studies have also been employed to determine the dissociation and stability constants of this compound complexes with various transition metal ions in different solvent mixtures. sphinxsai.com
Recent advancements in electrochemical biosensors have also incorporated potentiometric principles. nih.gov While many electrochemical sensors for this compound utilize voltammetric or amperometric techniques, the fundamental principles of potentiometry, which measure potential at a constant current, are foundational to the broader field of electroanalytical chemistry. mdpi.comnih.govnih.govdrugfuture.com
Table 1: Performance Characteristics of Potentiometric Sensors for this compound
| Parameter | Reported Value |
| Linear Range | 10⁻¹–10⁻⁵ M researchgate.net |
| Anionic Slope | 51.4–58.2 mV/decade researchgate.net |
| Response Time | 20–30 seconds researchgate.net |
| Detection Limit | 2 × 10⁻⁵ M researchgate.net |
| Stability | 4–6 weeks researchgate.net |
| Average Accuracy | 98.5–98.8% researchgate.net |
Assessment of Cellular and Molecular Effects
Reactive Oxygen Species Measurement (e.g., RoGFP, MitoSOX Red)
The assessment of reactive oxygen species (ROS) is central to understanding the biological effects of this compound, a compound known to induce oxidative stress through redox cycling. nih.govnih.gov Various fluorescent probes are employed to detect and quantify different ROS species within cells.
RoGFP (Redox-sensitive Green Fluorescent Protein) is a ratiometric biosensor used to specifically monitor the redox state of glutathione (B108866), providing insight into the oxidative stress within different cellular compartments. nih.govnih.gov Studies have utilized RoGFP targeted to either the cytosol or the mitochondrial matrix to investigate the compartmentalized effects of this compound. nih.govnih.gov Upon exposure to this compound, a rapid and significant increase in the oxidation of RoGFP is observed in both the cytosol and the mitochondrial matrix, indicating that this compound induces a widespread oxidative stress that affects protein thiols in multiple subcellular locations. nih.gov For instance, in cardiomyocytes, 25 μM this compound caused a progressive oxidation of cytosolic RoGFP, reaching 74% oxidation within 15 minutes. nih.gov Similarly, mitochondrial RoGFP oxidation increased to 90% after 20 minutes of this compound treatment. nih.gov
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is used to detect mitochondrial superoxide (B77818) (O₂⁻). thermofisher.com Research has shown that this compound treatment leads to an overproduction of mitochondrial superoxide in cancer cells. iiarjournals.org This increase in superoxide is a key event in this compound-induced cytotoxicity. iiarjournals.org The fluorescence of MitoSOX Red increases upon oxidation by superoxide, allowing for the visualization and quantification of this specific ROS in the mitochondria of live cells. thermofisher.com
Other general ROS indicators are also used. For example, flow cytometry can be employed to detect intracellular ROS levels in KGN cells treated with this compound. researchgate.net
Table 2: Probes for Measuring this compound-Induced ROS
| Probe | Target ROS/Redox State | Cellular Compartment | Principle of Detection |
| RoGFP | Glutathione Redox Potential | Cytosol, Mitochondria | Ratiometric fluorescence change upon oxidation. nih.govnih.gov |
| MitoSOX Red | Superoxide (O₂⁻) | Mitochondria | Increased fluorescence upon oxidation by superoxide. thermofisher.comiiarjournals.org |
Mitochondrial Function Assays (e.g., Membrane Potential, ATP Levels)
This compound significantly impacts mitochondrial function, and various assays are employed to quantify these effects. Key parameters assessed include mitochondrial membrane potential (ΔΨm) and cellular adenosine (B11128) triphosphate (ATP) levels.
Mitochondrial Membrane Potential (ΔΨm) is a critical indicator of mitochondrial health and is often measured using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. Tetramethylrhodamine (B1193902) methyl ester (TMRE) and MitoTracker dyes are commonly used for this purpose. mdpi.comnih.goviiarjournals.org A decrease in the fluorescence intensity of these dyes signifies mitochondrial depolarization. Studies have consistently shown that this compound treatment leads to a dose-dependent decrease in ΔΨm in various cell types, including cancer cells and cardiomyocytes. nih.goviiarjournals.org This depolarization is a key event in this compound-induced cytotoxicity and apoptosis. iiarjournals.orgnih.gov For example, treatment of cancer cells with a this compound/ascorbate (B8700270) combination resulted in a significant, dose-dependent decrease in TMRE fluorescence, indicating mitochondrial depolarization. iiarjournals.org Similarly, cardiomyocytes exposed to this compound showed a progressive loss of TMRE fluorescence, which dropped to 39% of the initial intensity after 4 hours. nih.gov
ATP Levels are a direct measure of the cell's energy status and are profoundly affected by mitochondrial dysfunction. This compound-induced cytotoxicity has been strongly correlated with the depletion of cellular ATP. nih.gov The loss of cell viability typically lags behind the drop in ATP levels. nih.gov this compound is thought to deplete ATP by interfering with both glycolysis and mitochondrial respiration. nih.gov For instance, in isolated rat hepatocytes, this compound was found to inhibit glyceraldehyde-3-phosphate dehydrogenase and reduce proteolysis, thereby limiting the substrates available for ATP generation. nih.gov The provision of metabolic substrates like pyruvate (B1213749) and glutamine can temporarily postpone this ATP depletion. nih.gov
Table 3: Assays for Assessing this compound's Impact on Mitochondrial Function
| Assay | Parameter Measured | Key Findings with this compound |
| TMRE/MitoTracker Staining | Mitochondrial Membrane Potential (ΔΨm) | This compound causes dose-dependent mitochondrial depolarization. mdpi.comnih.goviiarjournals.org |
| Luciferin/Luciferase Assay | Cellular ATP Levels | This compound treatment leads to a significant depletion of cellular ATP, correlating with cytotoxicity. iiarjournals.orgnih.gov |
Cell Death and Apoptosis Detection (e.g., Annexin V, Propidium Iodide, Caspase Activity)
This compound is a potent inducer of cell death, and various methodologies are used to detect and distinguish between different modes of cell death, primarily apoptosis and necrosis.
Annexin V and Propidium Iodide (PI) Staining is a widely used flow cytometry or fluorescence microscopy-based assay to differentiate between healthy, apoptotic, and necrotic cells. researchgate.netthermofisher.combiotium.comnih.gov Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. biotium.com Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. biotium.com Studies using this assay have demonstrated that this compound induces apoptosis in a dose-dependent manner in various cell lines, such as HeLa cells. researchgate.net Cells positive for Annexin V and negative for PI are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis. researchgate.netnih.gov
Caspase Activity Assays measure the activity of caspases, a family of proteases that are key executioners of apoptosis. youtube.com While this compound is known to induce features of apoptosis, such as cytochrome c release, some studies suggest that the subsequent cell death can be caspase-independent. nih.govnih.gov This is often attributed to the rapid depletion of ATP caused by this compound, as caspase activation is an ATP-dependent process. nih.gov Therefore, while caspase activity might be initiated, its role in the final stages of cell death may be limited in some contexts of this compound-induced toxicity. nih.gov
Cytochrome c Release , an upstream event in the intrinsic apoptotic pathway, is also assessed. nih.govnih.gov this compound treatment has been shown to trigger the redistribution of cytochrome c from the mitochondria to the cytosol, a hallmark of mitochondrial-mediated apoptosis. nih.govnih.gov
Table 4: Methods for Detecting this compound-Induced Cell Death
| Method | Principle | Stage of Cell Death Detected |
| Annexin V Staining | Binds to phosphatidylserine on the outer cell membrane. biotium.com | Early Apoptosis researchgate.net |
| Propidium Iodide (PI) Staining | Intercalates with DNA in cells with compromised membranes. biotium.com | Late Apoptosis / Necrosis researchgate.netnih.gov |
| Caspase Activity Assays | Measures the cleavage of specific substrates by active caspases. | Apoptosis Execution youtube.com |
| Cytochrome c Release | Immunoblotting or immunofluorescence to detect cytochrome c in the cytosol. | Apoptosis Initiation nih.govnih.gov |
DNA Damage Assessment (e.g., COMET Assay)
This compound's ability to generate reactive oxygen species can lead to significant oxidative damage to cellular macromolecules, including DNA. The single-cell gel electrophoresis, or COMET assay , is a sensitive technique used to detect DNA strand breaks in individual cells. nih.govtandfonline.comtandfonline.com
In the alkaline version of the COMET assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. tandfonline.comtandfonline.com Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." tandfonline.com The length and intensity of the comet tail are proportional to the amount of DNA damage.
Research utilizing the COMET assay has shown that even low, non-toxic concentrations of this compound are sufficient to induce DNA strand breaks in human lymphocytes. nih.govtandfonline.com For example, concentrations as low as 1 µM have been found to cause detectable DNA damage. tandfonline.com The extent of this compound-induced DNA damage can be modulated by various substances. For instance, pre-incubation with dicoumarol, an inhibitor of NAD(P)H quinone oxidoreductase, enhances the formation of strand breaks, suggesting that one-electron reduction of this compound is a key step in its genotoxicity. nih.govtandfonline.com Conversely, the metal ion chelator 1,10-phenanthroline (B135089) can inhibit the formation of these breaks, indicating a role for metal ions in the DNA-damaging process. nih.govtandfonline.com Studies have also used long-extension PCR (LX-PCR) to quantify this compound-induced damage to both mitochondrial DNA (mtDNA) and nuclear DNA (nDNA). nih.gov
Table 5: COMET Assay Findings on this compound-Induced DNA Damage
| Cell Type | This compound Concentration | Observation | Modulating Factors |
| Human Lymphocytes | 1 µM | Induction of DNA strand breaks. nih.govtandfonline.com | Damage enhanced by Dicoumarol. nih.govtandfonline.com |
| Human Lymphocytes | Not specified | Damage inhibited by 1,10-phenanthroline. nih.govtandfonline.com | Not applicable |
| Fuchs Endothelial Corneal Dystrophy Cells | Not specified | Extensive mtDNA and nDNA damage. nih.gov | Not applicable |
Gene Expression Profiling (e.g., RNA-seq, RT-PCR)
Investigating changes in gene expression provides a comprehensive view of the cellular response to this compound-induced stress. Techniques such as RNA sequencing (RNA-seq) and reverse transcription-polymerase chain reaction (RT-PCR) are employed to analyze these changes at a global or targeted level.
Gene expression studies in organisms like Aspergillus nidulans using DNA microarrays have revealed that this compound influences large groups of genes, with a significant transcriptional response observed within one hour of exposure. nih.gov The pattern of gene expression can also shift over time, potentially reflecting a transition from a mixed oxidative and non-oxidative stress response to a more purely oxidative one. nih.gov
In bacterial models like Staphylococcus aureus, mutations in the this compound biosynthesis pathway (e.g., in the menD gene) lead to global changes in gene expression. nih.gov These changes often involve the upregulation of genes involved in glycolysis and fermentation pathways to compensate for the loss of electron transport phosphorylation. nih.gov This indicates that this compound, or its absence, can have a regulatory function on gene expression, particularly in anaerobic metabolism. nih.gov
RT-PCR is used for more targeted gene expression analysis. For example, in studies on rat hepatocellular carcinoma cells, quantitative RT-PCR (qRT-PCR) was used to determine the expression level of the poly (ADP-ribose) polymerase 1 (PARP1) gene. nih.gov Results showed that this compound treatment led to a dose-dependent upregulation of PARP1 gene expression, which is associated with DNA damage and apoptosis. nih.gov Similarly, in KGN granulosa cells, qPCR was used to detect the expression of several oxidative stress-related genes in response to this compound, confirming the induction of an oxidative stress gene signature. researchgate.net
Table 6: Examples of Gene Expression Changes in Response to this compound
| Organism/Cell Type | Technique | Key Gene/Pathway Affected | Finding |
| Aspergillus nidulans | DNA Microarray | Large groups of stress-response genes | Rapid and extensive transcriptional changes. nih.gov |
| Staphylococcus aureus (menD mutant) | Transcriptomics | Glycolysis, Fermentation, Anaerobic Respiration | Upregulation to compensate for defective respiratory chain. nih.gov |
| Rat Hepatocellular Carcinoma (H4IIE) | qRT-PCR | PARP1 | Dose-dependent upregulation, indicating DNA damage response. nih.gov |
| Human Granulosa (KGN) | qPCR | Oxidative stress-related genes | Induction of an oxidative stress gene signature. researchgate.net |
Membrane Integrity Assays (e.g., LDH release)
Assessing the integrity of the cell membrane is a fundamental method for quantifying cytotoxicity. When the plasma membrane is damaged, intracellular components leak into the surrounding culture medium. The lactate (B86563) dehydrogenase (LDH) release assay is a widely used technique to measure this loss of membrane integrity. LDH is a stable cytosolic enzyme that, upon its release from damaged cells, can be quantified by a colorimetric assay. elabscience.com The amount of LDH in the medium is directly proportional to the number of lysed cells.
This compound treatment has been shown to induce cytotoxicity and compromise membrane integrity in a variety of cell types. In human corneal epithelial cells, cell death induced by 15 µM of this compound was measured by the release of LDH over a 30-hour period. researchgate.net This assay is frequently used to evaluate the protective effects of other compounds against this compound-induced damage. researchgate.net Similarly, studies on human SH-SY5Y neuroblastoma cells have utilized the LDH release assay to measure the percentage of cytotoxicity following treatment with this compound. researchgate.net These experiments reveal a concentration-dependent increase in cytotoxicity, confirming that higher concentrations of this compound lead to more significant membrane damage. researchgate.net The release of LDH is a key indicator that this compound can trigger necrotic cell death pathways, characterized by the rupture of the outer membrane and the release of cellular contents. nih.gov
Table 2: this compound-Induced Cytotoxicity as Measured by LDH Release
| Cell Type | This compound Concentration | Outcome | Reference |
| Human Corneal Epithelial Cells (HCE-T) | 15 µM | Induced cell death and LDH release. | researchgate.net |
| Human Neuroblastoma Cells (SH-SY5Y) | 100 nM - 10 µM | Concentration-dependent increase in cytotoxicity. | researchgate.net |
| Murine Embryonic Cells | 25 µM | Induced cell death (LDH release). | nih.gov |
Biophysical Approaches to Membrane Interactions
Understanding the physical interaction between this compound and cellular membranes is crucial for explaining its biological activities, including its effects on membrane-dependent processes like mitochondrial function. nih.govresearchgate.net Biophysical techniques, which study the physical properties of biological systems, provide detailed insights into how this compound incorporates into, distributes within, and alters the structure of lipid bilayers. nih.gov
A variety of biophysical methods have been applied to study this compound-membrane interactions using model systems like liposomes and native mitochondrial membranes. nih.govresearchgate.net Differential Scanning Calorimetry (DSC) has revealed that this compound perturbs the physical properties of lipid vesicles. nih.gov For instance, it causes a downshift in the lipid phase transition temperature and can lead to the appearance of new transition peaks, indicating a significant alteration of the membrane's physical state. nih.gov
Fluorescence quenching studies using probes like DPH and TMA-DPH have shown that this compound distributes itself across the entire thickness of the lipid bilayer in both model and native mitochondrial membranes. nih.gov Furthermore, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) studies have demonstrated that this compound favors the formation of non-lamellar structures within the membrane, disrupting the typical bilayer organization. nih.gov The ability of this compound to readily incorporate into membranes and increase their permeability has been confirmed by assays monitoring the release of fluorescent dyes like calcein (B42510) from vesicles. nih.govresearchgate.net
Computational methods, such as molecular dynamics (MD) simulations, complement these experimental approaches. MD simulations provide a quantitative picture of the conformation, location, and orientation of this compound within a phospholipid bilayer, suggesting it resides closer to the phospholipid tails compared to other quinones like ubiquinones. mdpi.comnih.gov These combined biophysical studies establish that this compound's capacity to alter membrane lipid organization is directly related to its biological effects, such as mitochondrial toxicity. nih.govresearchgate.net
Table 3: Summary of Biophysical Techniques Used to Study this compound-Membrane Interactions
| Technique | Model System | Key Findings | Reference(s) |
| Differential Scanning Calorimetry (DSC) | Dipalmitoylphosphatidylcholine (DPPC) / Tetraoleoylcardiolipin (TOCL) vesicles | Perturbs lipid physical properties; lowers phase transition temperature. | nih.gov |
| Fluorescence Quenching | Model membranes, Native mitochondrial membranes | Distributes across the entire bilayer thickness. | nih.gov |
| Phosphorus-31 NMR (³¹P NMR) | Mixed lipid vesicles | Favors the formation of non-lamellar lipid structures. | nih.gov |
| Calcein Release Assay | Model membranes (liposomes) | Increases membrane permeability. | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | Phospholipid bilayer | Resides near phospholipid tails; conformation varies with side chain length. | mdpi.comnih.gov |
Advanced Research Perspectives and Emerging Areas
Development of Menadione (B1676200) Derivatives and Conjugates
The core 2-methyl-1,4-naphthoquinone structure of this compound serves as a versatile platform for chemical modification. beilstein-journals.orgnih.gov The goal of creating derivatives and conjugates is often to enhance specific biological activities while mitigating toxicity. The quinone-hydroquinone and quinone-semiquinone interconversions are central to the biological activities of this compound and its derivatives, primarily through the generation of reactive oxygen species (ROS). beilstein-journals.org
Structural modifications to the this compound molecule can profoundly influence its biological effects and toxicity profile. The 1,4-naphthoquinone (B94277) structure is a key element for the development of new bioactive compounds due to its ability to participate in biochemical processes by interacting with biomolecules through redox cycles. beilstein-journals.org
Systematic modification of the this compound scaffold has yielded derivatives with significantly altered properties. For instance, while this compound itself (also known as vitamin K3) improves the ability to protect against cell death compared to other vitamin K forms, further substitutions can enhance this effect. nih.gov Research into creating neuroprotective agents found that adding a single amine group at the 2' position of the naphthoquinone core provided the greatest potency and the lowest non-specific cellular toxicity. nih.gov In contrast, many amido and ureyl derivatives demonstrated decreased potency and higher non-specific toxicity. nih.gov The generation of ROS, which is responsible for many of the toxic effects of this compound, can be influenced by these structural changes. researchgate.net
| Derivative Class | Modification Site | Impact on Activity | Impact on Cellular Toxicity | Reference |
|---|---|---|---|---|
| Amino Derivatives | 2' Position | Greatest neuroprotective potency | Lowest non-specific toxicity | nih.gov |
| Amido Derivatives | - | Decreased potency relative to amino derivatives | Significant non-specific toxicity | nih.gov |
| Ureyl Derivatives | - | Decreased potency relative to amino derivatives | Significant non-specific toxicity | nih.gov |
This compound is a fat-soluble vitamin, which limits its solubility in aqueous environments. semanticscholar.orgjetir.org To overcome this, researchers have synthesized organic nanoaggregates (ONAs) of this compound. jetir.org This approach is designed to increase its solubility and stability in aqueous media, which is crucial for both experimental studies and potential therapeutic applications. semanticscholar.orgjetir.org
Studies using UV-visible spectroscopy have investigated the interactions between these this compound nanoaggregates and various electrolytes found in plasma, such as sodium chloride, potassium chloride, magnesium chloride, and calcium chloride. jetir.orgjetir.org The results indicate that when formulated as nanoaggregates, the philic (attraction to a solvent) interactions become more prominent compared to the parent this compound compound. semanticscholar.orgjetir.org These nanoaggregates were found to be quite stable at different dilutions, demonstrating their potential for improving the delivery and interaction of this compound in biological systems. jetir.org
This compound in Combination Therapies
There is significant interest in using this compound as part of a combination therapy, particularly in oncology. The rationale is often to use this compound's pro-oxidant properties to sensitize cancer cells to other treatments or to overcome resistance mechanisms. nih.govnih.govmdpi.com
Several preclinical and clinical studies have explored this approach:
With Mitomycin C: A phase II trial combined this compound with the alkylating agent mitomycin C for advanced lung cancer. nih.gov The strategy was to use this compound to lower intracellular pools of reduced glutathione (B108866), a molecule that can contribute to resistance against chemotherapy. nih.gov
With Ascorbate (B8700270): The combination of ascorbate (vitamin C) and this compound has been shown to induce abrupt and potent generation of ROS in cancer cells, proving cytotoxic across a range of malignancies in preclinical studies. mdpi.com
With Ascorbate and Auranofin: In a study on triple-negative breast cancer cells, a triple combination of ascorbate, this compound, and the peroxiredoxin-1 (PRDX1) inhibitor auranofin produced synergistic cytotoxic effects. mdpi.com The inhibition of the PRDX1 antioxidant system was shown to be an attractive therapeutic target in combination with ROS-generating agents like this compound. mdpi.com
With Gemcitabine (B846) and Cisplatin (B142131): In the non-small cell lung cancer (NSCLC) cell line A549, this compound treatment was shown to down-regulate the expression of important cancer stem cell markers. nih.gov This effect was comparable to that of the standard chemotherapy combination of cisplatin and gemcitabine, suggesting that combining this compound with conventional chemotherapy could potentially improve efficacy. nih.gov
With Auranofin: In glioblastoma (GBM) cells, treatment with the thioredoxin reductase (TrxR) inhibitor auranofin increased intracellular ROS levels. mdpi.com This effect was potentiated by the addition of this compound, leading to a strong reduction in cancer cell viability. mdpi.com
| Combination Agent(s) | Cancer Type Studied | Key Research Finding | Reference |
|---|---|---|---|
| Mitomycin C | Advanced Lung Cancer | Aimed to overcome thiol-mediated resistance to chemotherapy. | nih.gov |
| Ascorbate | Various Malignancies (preclinical) | Combination induces potent ROS generation and cytotoxicity. | mdpi.com |
| Ascorbate, Auranofin | Triple-Negative Breast Cancer | Triple combination produces synergistic cytotoxic effects. | mdpi.com |
| Gemcitabine, Cisplatin | Non-Small Cell Lung Cancer | This compound down-regulated cancer stem cell markers, similar to chemotherapy. | nih.gov |
| Auranofin | Glioblastoma | This compound potentiated the cytotoxic effect of auranofin. | mdpi.com |
Mechanistic Insights into Differential Cellular Responses
The biological effects of this compound are not uniform across all conditions; they are highly dependent on the specific cell type and the concentration at which the compound is applied.
Different cell types exhibit distinct susceptibilities and responses to this compound-induced oxidative stress. A notable example is seen in glial cells of the central nervous system. nih.gov A study using primary rat cultures found that this compound induced apoptosis in oligodendrocytes and microglia, but not in astrocytes. nih.gov This differential susceptibility was correlated with increased oxidative damage to mitochondrial DNA (mtDNA) and less efficient mtDNA repair in oligodendrocytes and microglia compared to astrocytes. nih.gov The apoptotic pathway activated in the susceptible cells involved the release of cytochrome c from mitochondria and the subsequent activation of caspase 9. nih.gov
Similarly, studies on glioblastoma have shown that cancer cells can be more vulnerable to treatments involving this compound than non-cancerous cells. For example, glioblastoma cell lines were found to be significantly more sensitive to a combination of auranofin and this compound compared to normal human astrocytes (NHA). mdpi.com
The concentration of this compound is a critical determinant of its effect on cellular pathways. At low concentrations (e.g., 2 µM), this compound can act as a signaling molecule by generating low levels of ROS that trigger redox-dependent gene expression. nih.gov However, higher concentrations induce toxic oxidant stress that can lead to widespread cellular damage and cell death. researchgate.netnih.gov
The mode of cell death is also concentration-dependent. In one study on pancreatic acinar cells, lower concentrations of this compound were found to induce apoptosis, which may be mediated by p53, intracellular calcium, and depletion of glutathione. researchgate.net In contrast, higher concentrations of this compound in the same cells led to necrosis. researchgate.net
Furthermore, this compound's interaction with cellular metabolism is also dose-dependent. In isolated rat hepatocytes, this compound-induced cytotoxicity correlated with the depletion of ATP. nih.gov This was linked to a time- and concentration-dependent inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase. nih.gov In quiescent yeast cells, exposure to this compound resulted in significant repression of the transcription of RNA polymerase genes, indicating a strong negative effect on gene expression at the tested concentration. tandfonline.com
Role of this compound in Maintaining Redox Homeostasis
This compound, a synthetic naphthoquinone, plays a significant role not in maintaining, but rather in perturbing cellular redox homeostasis, a characteristic that researchers are actively exploring for therapeutic purposes. Its primary mechanism of action involves functioning as a redox cycling agent, which generates intracellular reactive oxygen species (ROS) at multiple sites within the cell, including the cytosol and the mitochondrial matrix. nih.gov This process disrupts the delicate balance between oxidants and antioxidants that is crucial for normal cell function.
The core of this compound's redox activity lies in its ability to undergo a one-electron reduction to form an unstable semiquinone radical. researchgate.net This radical then rapidly reacts with molecular oxygen, regenerating the parent this compound and producing a superoxide (B77818) radical (O₂⁻) in the process. researchgate.netnih.gov This futile cycle can repeat, leading to a significant accumulation of ROS, particularly superoxide and hydrogen peroxide. nih.goviiarjournals.org This ROS-generating pathway is distinct from the two-electron reduction of this compound, a detoxification process carried out by enzymes like NAD(P)H:quinone oxidoreductase (NQO1), which converts this compound directly into a stable, non-toxic hydroquinone (B1673460) without producing ROS. researchgate.netnih.goviiarjournals.org
The consequences of this compound-induced ROS production are profound and multifaceted, leading to a state of oxidative stress. Key cellular effects include:
Depletion of Antioxidant Reserves: The massive production of ROS leads to a significant decrease in the ratio of reduced glutathione to its oxidized form (GSH/GSSG), a key indicator of cellular oxidative stress. researchgate.net
Oxidation of Macromolecules: The generated ROS can cause oxidative damage to critical cellular components. This includes the oxidation of protein thiol groups, which can impair the function of enzymes and cytoskeletal proteins, and damage to both nuclear and mitochondrial DNA (nDNA and mtDNA). nih.govnih.govnih.govuniupo.it
Mitochondrial Dysfunction: Mitochondria are a primary target of this compound. The compound triggers an overproduction of mitochondrial superoxide, which can lead to a decrease in the mitochondrial membrane potential, impaired ATP synthesis, and mitochondrial fragmentation. iiarjournals.orgnih.govnih.govmdpi.com
Disruption of Cellular Processes: Oxidative stress from this compound has been shown to interfere with fundamental cellular activities. For instance, it can cause a rapid down-modulation of transferrin receptor recycling by blocking its return to the cell surface. nih.gov It is also linked to a perturbation of intracellular calcium (Ca²⁺) homeostasis. nih.govuniupo.it
The table below summarizes key research findings on the effects of this compound on cellular redox components.
| Cellular Component/Process | Observed Effect of this compound | Key Research Finding | Citation |
|---|---|---|---|
| ROS Production | Increased generation of superoxide and hydrogen peroxide. | Functions as a redox cycling agent in both cytosol and mitochondria. | nih.govnih.gov |
| Glutathione (GSH) | Decreased GSH/GSSG ratio. | Indicates a shift towards an oxidized intracellular environment. | researchgate.net |
| Mitochondria | Increased superoxide, decreased membrane potential, ATP depletion, fragmentation. | This compound induces severe mitochondrial oxidative stress and dysfunction. | iiarjournals.orgnih.govnih.gov |
| Cellular Proteins | Oxidation of protein thiol groups. | Leads to perturbation of Ca²⁺ homeostasis and cytoskeletal disruption. | nih.govuniupo.it |
| DNA | Damage to both mitochondrial (mtDNA) and nuclear (nDNA) DNA. | Oxidative stress leads to genotoxicity. | nih.govnih.gov |
| Receptor Trafficking | Down-modulation of transferrin receptor recycling. | Oxidative stress blocks the return of the receptor to the cell surface. | nih.gov |
Future Research Directions in Biomedical Applications
The potent ability of this compound to induce oxidative stress and disrupt cellular homeostasis makes it a compound of significant interest for various biomedical applications, particularly in oncology. Future research is focused on harnessing these properties for therapeutic benefit.
Oncology:
Selective Cancer Cell Killing: A promising area of research is the use of this compound in combination with ascorbate (vitamin C). This combination has been shown to induce severe and lethal mitochondrial oxidative stress specifically in cancer cells, while normal cells experience only a mild, manageable level of stress. iiarjournals.org Elucidating the full mechanism behind this selectivity is a key future direction for developing targeted cancer therapies.
Targeting Cancer Stem Cells (CSCs): CSCs are thought to be responsible for tumor initiation, maintenance, and recurrence. Research has shown that this compound can down-regulate the expression of critical CSC markers such as Oct4, Nanog, and Sox2 in non-small cell lung cancer cells. nih.gov It also modulates markers of the epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin, which is crucial for reducing metastatic potential. nih.govnih.gov Further investigation into this compound's effect on CSC populations across different cancer types is warranted.
Novel Mechanisms of Action: Recent discoveries have opened new avenues for research. For example, a 2024 study revealed that this compound can slow prostate cancer growth in mice by depleting a specific lipid, PI(3)P, which disrupts cellular recycling and causes the cancer cells to burst. cshl.edu Exploring this novel cell death pathway could lead to new treatments for resistant cancers.
Combination Therapies: this compound shows potential as an adjunct to conventional chemotherapy. iiarjournals.org Studies suggest that combining it with drugs like gemcitabine and cisplatin could enhance anti-tumor efficacy, potentially allowing for lower doses of cytotoxic drugs and reducing side effects. nih.govmdpi.com
Adjunctive and Anti-inflammatory Therapies:
Ameliorating Drug Side Effects: this compound is being investigated for its ability to counteract the off-target effects of other drugs. In one study, it helped restore corneal epithelial wound healing that was inhibited by a receptor tyrosine kinase inhibitor (RTKi), possibly by prolonging EGFR signaling. nih.gov This suggests a future role in managing the side effects of potent medications.
Anti-inflammatory Potential: Research indicates that this compound can suppress the secretion of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6, from macrophages. researchgate.net This opens the door to exploring its use in treating conditions characterized by chronic inflammation.
Platform for Drug Development: The this compound molecular structure serves as a versatile scaffold. nih.gov Future research will likely involve its use as a starting platform for the synthesis of new bioactive compounds and chemical hybrids, aiming to create derivatives with enhanced specificity, greater potency, and improved therapeutic profiles. mdpi.com
The table below summarizes emerging biomedical applications for this compound and the basis for their investigation.
| Potential Application | Underlying Mechanism / Key Finding | Research Focus | Citation |
|---|---|---|---|
| Targeted Cancer Therapy | In combination with Ascorbate, selectively induces lethal oxidative stress in cancer cells. | Exploiting cancer cell-specific metabolic vulnerabilities. | iiarjournals.org |
| Prostate Cancer Treatment | Depletes the lipid PI(3)P, leading to a novel form of cell death. | Investigation of a new therapeutic target for resistant prostate cancer. | cshl.edu |
| Anti-Metastasis Agent | Downregulates markers of cancer stem cells (CSCs) and epithelial-mesenchymal transition (EMT). | Preventing tumor recurrence and spread. | nih.govnih.gov |
| Adjunct to Chemotherapy | Potentiates the effects of drugs like gemcitabine and cisplatin. | Improving efficacy and overcoming drug resistance. | nih.goviiarjournals.org |
| Anti-inflammatory Agent | Inhibits secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Treatment of chronic inflammatory diseases. | researchgate.net |
| Drug Development Platform | Serves as a chemical scaffold for synthesizing new bioactive compounds. | Creating novel drugs with improved therapeutic properties. | mdpi.comnih.gov |
Q & A
Q. What experimental protocols are recommended for assessing Menadione-induced cytotoxicity in vitro?
this compound’s cytotoxicity is typically evaluated using assays like lactate dehydrogenase (LDH) release for necrosis detection or caspase-3 activity assays for apoptosis. For example, murine embryonic fibroblasts (MEFs) treated with 25 μM this compound for 6 hours showed significant LDH release, while HL-60 leukemia cells treated with 30–50 μM this compound exhibited caspase-3 activation and PARP cleavage . Researchers should validate apoptosis via flow cytometry (e.g., Annexin V/PI staining) and confirm mitochondrial depolarization using fluorescent probes like JC-1 .
Q. How can researchers measure reactive oxygen species (ROS) generation in this compound-treated cells?
ROS production is quantified using fluorometric probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), where oxidation to fluorescent DCF is measured. For instance, αTC1-9 pancreatic α-cells treated with 15 μM this compound for 90 minutes showed ROS generation via DCF fluorescence, normalized to total protein content . Controls should include antioxidants (e.g., N-acetylcysteine) to confirm ROS specificity .
Q. What are the primary mechanisms of this compound-induced apoptosis in leukemia cells?
At low concentrations (30–50 μM), this compound triggers caspase-3-dependent apoptosis in HL-60 cells, evidenced by PARP cleavage (116 kDa → 85 kDa fragment) and DNA fragmentation. However, at higher concentrations (>50 μM), necrosis predominates due to overwhelming oxidative stress . Researchers should use dose-response studies to distinguish between apoptotic and necrotic pathways .
Advanced Research Questions
Q. How can contradictory findings on this compound’s cell death pathways be resolved?
this compound’s cell death mechanisms vary by cell type and experimental conditions. For example, cytochrome c (cyt c) knockout MEFs showed no resistance to this compound-induced death, ruling out apoptosome involvement in this model. Similarly, cyclophilin D (Cyp-D)-deficient cells retained sensitivity, excluding mitochondrial permeability transition pore (mPTP) activation as a universal mechanism . Researchers must validate pathways using genetic models (e.g., CRISPR/Cas9 knockouts) and mechanistic inhibitors .
Q. What experimental models are suitable for studying this compound’s interaction with kinase inhibitors?
Preclinical in vivo models, such as xenograft tumors treated with this compound and EGFR inhibitors (e.g., erlotinib), have demonstrated no interference with anticancer efficacy. In vitro kinase restoration assays (e.g., MEK, CDK, RAF kinases) can assess this compound’s ability to counteract inhibitor-induced toxicity . Dose-timing experiments (e.g., sequential vs. co-treatment) are critical to evaluate pharmacodynamic interactions .
Q. How do this compound’s redox-cycling and thiol-alkylation properties differentially impact cytotoxicity?
this compound generates ROS via redox cycling (semiquinone radical formation) but also depletes glutathione (GSH) via thiol alkylation. In stallion spermatozoa, this compound-induced caspase-3 activation correlated with GSH depletion, while iron sulfate (SO₄Fe) primarily generated hydroxyl radicals. Researchers should compare thiol content (e.g., DTNB assay) and ROS profiles (e.g., EPR spectroscopy) to dissect these mechanisms .
Methodological Considerations
- Data Contradiction Analysis : Use orthogonal assays (e.g., Comet assay for DNA damage, fluorometric Ca²⁺ imaging) to validate oxidative stress markers .
- Dose Optimization : Conduct pilot studies to identify threshold concentrations for apoptosis-to-necrosis transition, as seen in HL-60 cells .
- Statistical Validation : Apply repeated-measures ANOVA for time-dependent effects (e.g., ROS kinetics) and Dunnett’s test for multi-group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
